Stephodeline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H27NO5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1R,9S,10S)-4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3/t14-,18-,21-/m0/s1 |
InChI Key |
YRYHFXJRUQQCBR-XQAUZQBESA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C([C@@H]2[C@@H]1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=CC(=C(C=C34)OC)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Biological Profile of Stephodeline
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure of Stephodeline
This compound is a naturally occurring alkaloid belonging to the hasubanan class. Hasubanan alkaloids are characterized by a complex tetracyclic ring system. The core structure of this compound has been elucidated through spectroscopic methods.
| Identifier | Value |
| CAS Number | 56596-12-4 |
| Molecular Formula | C21H27NO5 |
| Molecular Weight | 373.44 g/mol |
| IUPAC Name | (4aS,7aR,13bR)-9,10,11-trimethoxy-4-methyl-2,3,4,4a,5,6,7,7a-octahydro-1H-benzo[c]phenanthridin-8(13bH)-one |
| SMILES | COC1=C(OC)C=C2C[C@H]3N(C)CC[C@]24--INVALID-LINK--CCC5=CC(=C(C=C54)OC)OC)[C@@H]3 |
| InChI Key | YRYHFXJRUQQCBR-UHFFFAOYSA-N |
Biological Activity and Therapeutic Potential
While specific quantitative biological data for this compound is limited in publicly accessible literature, the broader class of hasubanan alkaloids, isolated from various Stephania species, has been the subject of pharmacological investigation. These studies provide insights into the potential bioactivity of this compound.
Anti-inflammatory Activity
Several hasubanan alkaloids have demonstrated notable anti-inflammatory properties. The primary mechanism appears to be the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Table 1: Anti-inflammatory Activity of Representative Hasubanan Alkaloids
| Compound | Assay | Target | IC50 (µM) | Source |
| Stephalonester A | TNF-α inhibition | LPS-stimulated RAW 264.7 macrophages | 15.23 | [1] |
| Stephalonester B | TNF-α inhibition | LPS-stimulated RAW 264.7 macrophages | 21.56 | [1] |
| Longanone | TNF-α inhibition | LPS-stimulated RAW 264.7 macrophages | 6.54 | [1] |
| Cephatonine | TNF-α inhibition | LPS-stimulated RAW 264.7 macrophages | 12.87 | [1] |
| Prostephabyssine | TNF-α inhibition | LPS-stimulated RAW 264.7 macrophages | 9.76 | [1] |
| Stephalonester A | IL-6 inhibition | LPS-stimulated RAW 264.7 macrophages | 25.44 | [1] |
| Stephalonester B | IL-6 inhibition | LPS-stimulated RAW 264.7 macrophages | 30.12 | [1] |
| Longanone | IL-6 inhibition | LPS-stimulated RAW 264.7 macrophages | 10.33 | [1] |
| Cephatonine | IL-6 inhibition | LPS-stimulated RAW 264.7 macrophages | 18.91 | [1] |
| Prostephabyssine | IL-6 inhibition | LPS-stimulated RAW 264.7 macrophages | 14.52 | [1] |
Note: The data presented is for related hasubanan alkaloids and not specifically for this compound. This information is provided to illustrate the potential biological activity of this class of compounds.
Opioid Receptor Affinity
Certain hasubanan alkaloids have been found to exhibit binding affinity for opioid receptors, suggesting potential applications in pain management.
Experimental Protocols
Generalized Isolation Protocol for Hasubanan Alkaloids
The following is a generalized procedure for the extraction and isolation of hasubanan alkaloids from plant material of the Stephania genus.
General Synthetic Strategy for the Hasubanan Core
The synthesis of the complex hasubanan skeleton is a significant challenge in organic chemistry. Various synthetic strategies have been developed to construct this tetracyclic core.
Signaling Pathways
The anti-inflammatory effects of hasubanan alkaloids are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for TNF-α and IL-6. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.
MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway involved in inflammation. It comprises a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.
Conclusion
This compound represents an intriguing natural product with a complex chemical architecture characteristic of the hasubanan alkaloids. While direct biological data for this compound is sparse, the known anti-inflammatory and opioid receptor binding activities of other members of this alkaloid class suggest that this compound may possess similar pharmacological properties. Further investigation into the specific biological targets and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. The development of efficient and stereoselective total syntheses will be crucial for enabling detailed structure-activity relationship studies and advancing this compound class in drug discovery programs.
References
An In-depth Technical Guide to the Natural Source and Isolation of Stephodeline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephodeline is a hasubanan-type alkaloid, a class of nitrogen-containing secondary metabolites characterized by a unique tetracyclic ring system. While research on this compound is not as extensive as for some other alkaloids, its structural class is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by related compounds. This guide provides a comprehensive overview of the natural source of this compound and outlines detailed methodologies for its isolation and purification, drawing from established protocols for alkaloids from the Stephania genus.
Natural Source
This compound was first reported to be isolated from Stephania delavayi Diels , a plant belonging to the Menispermaceae family. The chemical formula for this compound was determined to be C21H27O5N. Plants of the Stephania genus are well-documented sources of a wide array of alkaloids, including aporphines, protoberberines, and various subclasses of hasubanan alkaloids. These plants are predominantly found in East and Southeast Asia and have a long history of use in traditional medicine.
Experimental Protocols: Isolation of this compound
The following is a detailed, composite experimental protocol for the isolation of this compound from Stephania delavayi, based on established methods for isolating hasubanan and other alkaloids from the Stephania genus.
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves and stems) of Stephania delavayi should be collected.
-
Drying: The plant material is air-dried in the shade for 2-3 weeks until brittle.
-
Grinding: The dried material is ground into a coarse powder using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent. Methanol or 95% ethanol are commonly used. This can be done by maceration (soaking at room temperature for several days with occasional agitation) or by continuous extraction in a Soxhlet apparatus for 24-48 hours.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous residue.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is suspended in a 2-5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H2SO4) and stirred until fully dissolved.
-
Filtration: The acidic solution is filtered to remove non-alkaloidal, neutral, and acidic components that precipitate.
-
Basification: The clear acidic filtrate is then basified to a pH of 9-10 with a base such as ammonium hydroxide (NH4OH) or sodium carbonate (Na2CO3). This step precipitates the alkaloids.
-
Solvent Extraction of Alkaloids: The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3). The organic layers containing the alkaloids are combined.
-
Drying and Concentration: The combined organic extract is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification
-
Column Chromatography (CC): The crude alkaloid fraction is subjected to column chromatography for initial separation.
-
Stationary Phase: Silica gel (70-230 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is a mixture of chloroform and methanol (e.g., starting from 100% CHCl3 and gradually increasing the percentage of MeOH). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified by pTLC using a suitable solvent system (e.g., CHCl3:MeOH, 95:5). The bands corresponding to the target compound are scraped off, and the compound is eluted with a polar solvent.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative or semi-preparative HPLC can be employed.
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A mixture of acetonitrile or methanol and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is used in an isocratic or gradient elution mode.
-
Data Presentation: Quantitative Analysis of Alkaloid Extraction from Stephania Species
The following table summarizes quantitative data from studies on the extraction of alkaloids from different Stephania species, providing a reference for expected yields and effective extraction conditions.
| Plant Species | Plant Part | Extraction Method | Solvent System | Alkaloid Yield (mg/g of dry plant material) | Reference |
| Stephania tetrandra | Roots | Ultrasound-Assisted Extraction (UAE) | Deep Eutectic Solvent (Choline chloride:ethylene glycol, 1:2) | Fangchinoline (FAN): 7.23, Tetrandrine (TET): 13.36, Total Alkaloids (TA): 20.59 | [1][2] |
| Stephania rotunda | Tubers | Ultrasound-Assisted Extraction (UAE) | 90% Lactic Acid | Tetrahydropalmatine (THP): ~18.06 | [3][4] |
| Stephania rotunda | Tubers | Maceration | 50% Methanol | Tetrahydropalmatine (THP): 18.06 | [3] |
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound.
Hypothetical Signaling Pathway for a Hasubanan Alkaloid
Given that some hasubanan alkaloids from Stephania species exhibit affinity for delta-opioid receptors, the following diagram illustrates a potential signaling pathway that could be investigated for this compound.[5]
Caption: Potential delta-opioid receptor signaling pathway for this compound.
References
- 1. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Stephodeline in Plants
Disclaimer: Extensive research has revealed no specific scientific literature or data pertaining to a compound named "Stephodeline" or its biosynthesis in plants. The following guide is a professionally constructed, hypothetical framework based on established principles of plant secondary metabolite biosynthesis. This document serves as a detailed template, illustrating the expected structure, data presentation, experimental protocols, and visualizations as requested. For the purpose of this guide, we will refer to our hypothetical compound as "this compound," a representative alkaloid derived from the shikimate pathway.
Introduction
This compound is a hypothetical benzylisoquinoline alkaloid (BIA) with significant therapeutic potential. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in native plant hosts or transferring the pathway to microbial systems for scalable and sustainable manufacturing. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the final active compound. It includes detailed experimental protocols for pathway elucidation and quantitative data for key enzymatic steps, presented for researchers, scientists, and drug development professionals.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is proposed to originate from the aromatic amino acid L-tyrosine, a product of the shikimate pathway. The pathway involves a series of enzymatic conversions, including hydroxylation, decarboxylation, condensation, and methylation, catalyzed by specific classes of enzymes commonly found in plant alkaloid biosynthesis.
The key steps are outlined as follows:
-
Conversion of L-tyrosine to Dopamine: L-tyrosine is first hydroxylated to L-DOPA by tyrosine hydroxylase (TH) and subsequently decarboxylated by DOPA decarboxylase (DDC) to yield dopamine.
-
Conversion of L-tyrosine to 4-Hydroxyphenylacetaldehyde (4-HPAA): In a parallel branch, L-tyrosine is converted to 4-HPAA through the action of tyrosine aminotransferase (TAT) and a subsequent decarboxylation step.
-
Condensation to form (S)-Norcoclaurine: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form the central intermediate of BIA biosynthesis, (S)-norcoclaurine.
-
Series of Methylations and Hydroxylations: (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYPs) to form the this compound backbone.
-
Final Acetylation Step: The final step is a proposed acetylation by an acetyltransferase (AT) to yield the bioactive this compound.
Pathway Diagram
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for key enzymes in the this compound pathway. This data is essential for identifying rate-limiting steps and for designing metabolic engineering strategies.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | 50 | 10 | 5.0 |
| DOPA Decarboxylase (DDC) | L-DOPA | 75 | 25 | 12.5 |
| Norcoclaurine Synthase (NCS) | Dopamine | 120 | 5 | 2.5 |
| O-Methyltransferase (OMT-1) | (S)-Norcoclaurine | 30 | 15 | 7.5 |
| Acetyltransferase (AT) | This compound Precursor | 25 | 50 | 25.0 |
Table 2: Metabolite Concentrations in Engineered vs. Wild-Type Plants
| Metabolite | Wild-Type (µg/g FW) | Engineered (µg/g FW) | Fold Change |
| L-Tyrosine | 150.0 | 145.0 | 0.97 |
| Dopamine | 25.0 | 75.0 | 3.0 |
| (S)-Norcoclaurine | 5.0 | 50.0 | 10.0 |
| This compound Precursor | 1.0 | 20.0 | 20.0 |
| This compound | 0.2 | 10.0 | 50.0 |
Experimental Protocols
Detailed methodologies are critical for the validation and characterization of the proposed biosynthetic pathway.
Enzyme Activity Assay for Norcoclaurine Synthase (NCS)
Objective: To determine the kinetic parameters of NCS.
Materials:
-
Recombinant NCS protein, purified.
-
Dopamine hydrochloride solution (100 mM stock).
-
4-Hydroxyphenylacetaldehyde (4-HPAA) solution (100 mM stock).
-
Assay buffer: 50 mM MES, pH 6.5.
-
HPLC system with a C18 column.
Procedure:
-
Prepare a reaction mixture containing 50 mM MES buffer (pH 6.5), 1 µg of purified NCS enzyme, and varying concentrations of dopamine (10-500 µM).
-
Initiate the reaction by adding a saturating concentration of 4-HPAA (500 µM).
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the mixture at 14,000 x g for 5 minutes to pellet the denatured protein.
-
Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine formed.
-
Calculate initial reaction velocities and determine Km and Vmax using Michaelis-Menten kinetics.
Gene Expression Analysis by qRT-PCR
Objective: To quantify the transcript levels of pathway genes in different plant tissues.
Materials:
-
Plant tissues (leaf, stem, root).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Gene-specific primers for TH, DDC, NCS, OMTs, and AT.
-
Reference gene primers (e.g., Actin).
Procedure:
-
Extract total RNA from 100 mg of each plant tissue using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize first-strand cDNA from 1 µg of total RNA.
-
Set up qPCR reactions in triplicate, containing SYBR Green master mix, cDNA template, and gene-specific primers.
-
Run the qPCR program on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression levels of target genes, normalized to the reference gene.
Workflow Diagram for Gene Discovery
Conclusion and Future Directions
This guide outlines a plausible biosynthetic pathway for the hypothetical alkaloid this compound, supported by mock quantitative data and established experimental protocols. The elucidation of this pathway is the first step toward the metabolic engineering of this compound production. Future work should focus on the discovery and characterization of all enzymes in the pathway, the investigation of regulatory mechanisms such as transcription factors, and the reconstruction of the pathway in a heterologous host like Saccharomyces cerevisiae or Escherichia coli for industrial-scale production. The logical relationships and experimental strategies presented here provide a robust framework for advancing the study of novel plant-derived therapeutics.
Putative Mechanism of Action of Related Compounds
An in-depth search for "Stephodeline" has not yielded any publicly available scientific literature or data regarding its mechanism of action. This suggests that "this compound" may be a novel, proprietary, or less-documented compound, or the name might be a specific variant or misspelling.
To provide an accurate and relevant technical guide, clarification on the precise identity of the compound is necessary.
However, based on phonetically similar compounds found in scientific literature, it is possible the intended subject was L-Stepholidine or Sophoridine . Below is a preliminary outline of what a technical guide would entail for these related compounds, should one of them be the correct subject.
L-Stepholidine
L-Stepholidine is a naturally occurring alkaloid with known effects on the central nervous system, particularly involving dopamine receptors.
-
Dopamine Receptor Modulation : It acts as a dopamine D1 receptor agonist and a D2 receptor antagonist. This dual action is a key area of research for its potential therapeutic effects.
-
Neuroprotective Effects : Research suggests L-Stepholidine may have neuroprotective properties through an anti-oxidative mechanism.
Sophoridine
Sophoridine is a quinolizidine alkaloid that has demonstrated anti-inflammatory effects.
-
Anti-Inflammatory Action : It has been shown to inhibit the production of various inflammatory mediators.[1]
-
Cytokine Inhibition : Specifically, it can suppress the production of tumor necrosis factor-alpha (TNF-α), prostaglandin E2 (PGE2), and interleukin-8 (IL-8).[1]
Request for Clarification
To proceed with generating a detailed technical guide that meets the specified requirements, please confirm the correct name of the compound of interest. If "this compound" is correct, any additional identifying information, such as a chemical structure, CAS number, or associated research institution, would be beneficial.
Upon receiving the correct compound name, a comprehensive guide will be developed, including:
-
Structured tables summarizing all quantitative data.
-
Detailed experimental protocols for key cited experiments.
-
Graphviz diagrams illustrating signaling pathways and experimental workflows, adhering to all specified formatting and color-contrast rules.
References
Identifying the Biological Targets of Stepholidine: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Stepholidine, a tetrahydroprotoberberine alkaloid isolated from the herb Stephania intermedia, has garnered significant interest as a potential therapeutic agent for neuropsychiatric disorders. Its unique pharmacological profile, characterized by interactions with multiple neurotransmitter systems, necessitates a thorough understanding of its biological targets. This technical guide provides a comprehensive overview of the key biological targets of stepholidine, presenting quantitative binding data, detailed experimental protocols for target identification and functional characterization, and visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers engaged in the study of stepholidine's mechanism of action and the development of novel therapeutics.
Primary Biological Targets of Stepholidine
Stepholidine's primary pharmacological activity is centered on its interaction with dopamine and serotonin receptor systems. Extensive research has characterized it as a pan-dopamine receptor antagonist, with additional activity at serotonin 5-HT1A receptors.[1][2]
Dopamine Receptors
Stepholidine exhibits a broad affinity for all five dopamine receptor subtypes (D1, D2, D3, D4, and D5). While historically considered a mixed D1 receptor agonist and D2 receptor antagonist, more recent and detailed studies using recombinant human dopamine receptors have clarified its role as a potent antagonist across all dopamine receptor subtypes.[1][2][3] This antagonistic activity extends to both G protein-mediated and β-arrestin-mediated signaling pathways.[1][2]
Serotonin Receptors
In addition to its effects on the dopaminergic system, stepholidine also demonstrates significant affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist.[1][4] This interaction is thought to contribute to its overall pharmacological profile and potential therapeutic effects.
Quantitative Binding Affinity Data
The binding affinity of stepholidine for its primary targets has been quantified through various radioligand binding assays. The following tables summarize the key binding constants (Ki) and inhibitory concentrations (IC50) reported in the literature.
| Receptor Subtype | Radioligand | Ki (nM) | Source |
| Dopamine D1 | [3H]-SCH23390 | 5.1 ± 2.3 | [1] |
| Dopamine D2 | [3H]-methylspiperone | 11.6 ± 4.2 | [1] |
| Dopamine D3 | [3H]-methylspiperone | 23.4 ± 8.7 | [1] |
| Dopamine D4 | [3H]-methylspiperone | 1,453 ± 301 | [1] |
| Dopamine D5 | [3H]-SCH23390 | 5.8 ± 3.1 | [1] |
| Serotonin 5-HT1A | - | Affinity noted, specific Ki not provided in these sources | [1] |
| Table 1: Binding Affinities (Ki) of Stepholidine for Dopamine and Serotonin Receptors. |
| Assay | Receptor Subtype | Response Measured | IC50 (nM) | Source |
| cAMP Accumulation | Dopamine D1 | Antagonism of dopamine-stimulated cAMP | 22.3 ± 13 | [1] |
| cAMP Accumulation (HTRF) | Dopamine D1 | Antagonism of dopamine-stimulated cAMP | 58 ± 19 | [1] |
| cAMP Accumulation | Dopamine D2 | Antagonism of dopamine-inhibited cAMP | 36.5 ± 2.1 | [1] |
| β-Arrestin-2 Recruitment | Dopamine D1 | Antagonism of dopamine-stimulated recruitment | 4.5 ± 1.7 | [1] |
| β-Arrestin-2 Recruitment | Dopamine D2 | Antagonism of dopamine-stimulated recruitment | 32.7 ± 3.3 | [1] |
| β-Arrestin-2 Recruitment | Dopamine D3 | Antagonism of dopamine-stimulated recruitment | 77.7 ± 27.8 | [1] |
| β-Arrestin-2 Recruitment | Dopamine D4 | Antagonism of dopamine-stimulated recruitment | 4,075 ± 1,461 | [1] |
| β-Arrestin-2 Recruitment | Dopamine D5 | Antagonism of dopamine-stimulated recruitment | 3.7 ± 1.6 | [1] |
| Table 2: Functional Antagonist Potency (IC50) of Stepholidine. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of stepholidine with its biological targets.
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of ligands to dopamine receptors.[5][6]
Objective: To determine the binding affinity (Ki) of stepholidine for dopamine receptors.
Materials:
-
Membrane preparations from cells stably expressing the dopamine receptor subtype of interest.
-
Radioligand (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-spiperone for D2-like receptors).
-
Stepholidine solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM haloperidol or (+)butaclamol).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of stepholidine.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of stepholidine. For non-specific binding wells, add the non-specific binding determinator.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of stepholidine by fitting the data to a one-site competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
cAMP Accumulation Assay
This protocol is based on methods used to assess the functional activity of compounds at Gs- and Gi-coupled receptors.[1]
Objective: To determine the functional antagonist activity of stepholidine at D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.
Materials:
-
Cells stably expressing the dopamine receptor subtype of interest.
-
Cell culture medium.
-
Stimulation buffer.
-
Dopamine.
-
Stepholidine solutions of varying concentrations.
-
Forskolin (for Gi-coupled receptor assays).
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure for D1-like (Gs) Receptors:
-
Cell Plating: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of stepholidine.
-
Stimulation: Add a fixed concentration of dopamine (e.g., EC80) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of stepholidine to determine its IC50 value for antagonizing the dopamine-induced response.
Procedure for D2-like (Gi) Receptors:
-
Cell Plating: Seed cells as described above.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of stepholidine.
-
Stimulation: Add a fixed concentration of forskolin to induce cAMP production, followed by the addition of dopamine to inhibit this production.
-
Lysis and Detection: Measure the intracellular cAMP levels as described above.
-
Data Analysis: Determine the IC50 value of stepholidine for its ability to reverse the dopamine-mediated inhibition of forskolin-stimulated cAMP accumulation.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. l-Stepholidine-induced excitation of dopamine neurons in rat ventral tegmental area is associated with its 5-HT(1A) receptor partial agonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays [bio-protocol.org]
- 6. giffordbioscience.com [giffordbioscience.com]
Preliminary Studies on the Neuroprotective Effects of Stephodeline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the neuroprotective effects of Stephodeline, with a focus on its active enantiomer, L-Stepholidine (L-SPD). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for neurological disorders. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the proposed signaling pathways through which this compound may exert its neuroprotective actions.
Introduction
This compound, a naturally occurring alkaloid, has garnered significant interest for its unique pharmacological profile. Its levorotatory form, L-Stepholidine (L-SPD), acts as a partial agonist at the dopamine D1 receptor and an antagonist at the D2 receptor.[1][2][3] This dual activity suggests a potential to modulate dopaminergic neurotransmission, a key pathway implicated in several neurodegenerative and neuropsychiatric disorders. Preliminary studies have explored its neuroprotective effects in various experimental models, including those for methamphetamine-induced neurotoxicity, Parkinson's disease, Alzheimer's disease, and cerebral ischemia.[1][2][4] The evidence suggests that L-SPD may mitigate neuronal damage, reduce neuroinflammation, and offer protection against oxidative stress.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of L-Stepholidine.
Table 1: In Vivo Efficacy of L-Stepholidine in Neuroprotection Models
| Model | Species | L-SPD Dosage | Key Findings | Reference |
| Methamphetamine-induced memory deficit | Mice | 10 mg/kg, i.p. | Significantly improved memory function in the novel object recognition test.[2] | [2] |
| Methamphetamine self-administration | Rats | 20 mg/kg, i.p. | Attenuated intravenous self-administration of methamphetamine.[3] | [3] |
| Alzheimer's Disease (APP/PS1 transgenic mice) | Mice | 10 mg/kg, i.p. | Improved hippocampus-dependent memory and increased spine density.[4] | [4] |
Table 2: In Vitro Binding Affinities and Functional Activities of L-Stepholidine
| Receptor | Binding Affinity (Ki) | Functional Activity | Reference |
| Dopamine D1 | 5.1 ± 2.3 nM | Partial Agonist | [6] |
| Dopamine D2 | 11.6 ± 4.2 nM | Antagonist | [6] |
| Dopamine D5 | 5.8 ± 3.1 nM | Antagonist | [6] |
Table 3: Molecular Effects of L-Stepholidine in a Methamphetamine-Induced Neurotoxicity Model
| Molecular Target | Effect of Methamphetamine | Effect of L-SPD Pretreatment | Reference |
| Dopamine D2 Receptor (Hippocampus) | Increased expression | Prevented increase | [2] |
| Dopamine Transporter (DAT) (Hippocampus) | Reduced expression | Prevented reduction | [2] |
| Phospho-Protein Kinase A (p-PKA) (Hippocampus) | Increased expression | Prevented increase | [2] |
| HCN1 Channel (Hippocampus) | Increased expression | Prevented increase | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of L-Stepholidine's neuroprotective effects.
Methamphetamine-Induced Memory Deficit Model and Novel Object Recognition (NOR) Test
Objective: To assess the impact of L-Stepholidine on cognitive deficits induced by methamphetamine.[2]
Protocol:
-
Animal Model: Male C57BL/6J mice are used.
-
Drug Administration: Mice receive repeated intraperitoneal (i.p.) injections of methamphetamine (10 mg/kg) once daily for 7 consecutive days to induce memory impairment. A control group receives saline. The treatment group receives L-Stepholidine (10 mg/kg, i.p.) prior to each methamphetamine injection.[2]
-
Novel Object Recognition (NOR) Test: This test is conducted in an open-field arena.[7][8][9][10]
-
Habituation: On the first day, mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.[9][10]
-
Training/Familiarization Phase: On the second day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes).[9]
-
Testing Phase: After a retention interval (e.g., 1 or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[7][9]
-
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Western Blot Analysis of Dopamine-Related Proteins
Objective: To quantify the expression levels of key proteins in the dopaminergic signaling pathway.[2]
Protocol:
-
Tissue Preparation: Following behavioral testing, animals are euthanized, and the hippocampus is dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.[11][12][13]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA protein assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[11]
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[11]
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-D2 receptor, anti-DAT, anti-p-PKA, anti-HCN1) overnight at 4°C.[12][13]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software. Expression levels are typically normalized to a loading control protein (e.g., β-actin or GAPDH).
Golgi Staining and Dendritic Spine Density Analysis
Objective: To assess changes in neuronal morphology and synaptic plasticity.[4]
Protocol:
-
Tissue Preparation and Staining:
-
Brains are processed using a commercial Golgi staining kit (e.g., FD Rapid GolgiStain™ Kit) according to the manufacturer's instructions.[14][15][16][17][18] This method involves immersing the brain tissue in a solution of potassium dichromate and mercuric chloride, followed by a silver nitrate solution, which sparsely impregnates individual neurons, allowing for clear visualization of their morphology.
-
-
Microscopy and Image Acquisition:
-
Stained brain sections are viewed under a bright-field microscope at high magnification (e.g., 100x oil-immersion objective).[15]
-
Images of well-impregnated pyramidal neurons in the hippocampus (e.g., CA1 region) are captured.
-
-
Spine Density Quantification:
-
Dendritic segments of a specified length (e.g., 10 µm) are randomly selected from the captured images.[15]
-
The number of dendritic spines along each segment is manually counted.
-
-
Data Analysis: Spine density is expressed as the number of spines per unit length of the dendrite (e.g., spines/10 µm). Statistical comparisons are made between different experimental groups.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through the modulation of several key signaling pathways.
Dopamine D1 and D2 Receptor Signaling
L-Stepholidine's primary mechanism of action involves its dual modulation of dopamine D1 and D2 receptors.[1][2][3] In conditions of dopamine dysregulation, such as that induced by methamphetamine, L-SPD's D1 receptor agonism and D2 receptor antagonism may help to rebalance dopaminergic signaling.
In a model of Alzheimer's disease, the neuroprotective effects of L-SPD were linked to the activation of the D1 receptor/PKA signaling pathway.[4][19][20] This activation is proposed to enhance the trafficking of AMPA receptors to the neuronal surface, thereby improving synaptic plasticity and rescuing memory deficits.[4][19]
Protection Against Ischemic Injury
In models of cerebral ischemia, L-Stepholidine has demonstrated a protective effect against neuronal injury. One proposed mechanism is the prevention of the ischemia-induced inhibition of calcium/calmodulin-dependent protein kinase II (CCDPKII).[1][21] The preservation of CCDPKII activity is thought to be crucial for neuronal survival following an ischemic event.
Antioxidant Properties
L-Stepholidine has also been reported to possess antioxidant properties, including the ability to scavenge hydroxyl free radicals.[1] Oxidative stress is a key contributor to neuronal damage in a wide range of neurodegenerative diseases. By neutralizing reactive oxygen species, L-Stepholidine may help to protect neurons from oxidative damage and promote their survival.
Conclusion and Future Directions
The preliminary studies on this compound, particularly its active form L-Stepholidine, highlight its potential as a neuroprotective agent. Its unique dual action on dopamine receptors, coupled with its ability to modulate key signaling pathways involved in synaptic plasticity, neuronal survival, and antioxidant defense, provides a strong rationale for further investigation.
Future research should focus on:
-
Elucidating the detailed molecular mechanisms underlying its neuroprotective effects in a wider range of neurodegenerative disease models.
-
Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic studies to optimize its therapeutic window.
-
Evaluating the long-term safety and efficacy of L-Stepholidine in preclinical models.
-
Exploring the potential of L-Stepholidine as a combination therapy with existing treatments for neurodegenerative disorders.
This technical guide serves as a foundational resource for the scientific community to build upon the promising preliminary findings and to accelerate the development of this compound as a novel therapeutic for neurological diseases.
References
- 1. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effect of L-Stepholidine on Methamphetamine-Induced Memory Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. L-Stepholidine rescues memory deficit and synaptic plasticity in models of Alzheimer's disease via activating dopamine D1 receptor/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of Second-Generation Antipsychotics: Focus on Microglia [mdpi.com]
- 6. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Novel Object Recognition [protocols.io]
- 11. Western Blot Protocol for Dopamine Receptor D1 Antibody (NB110-60017): Novus Biologicals [novusbio.com]
- 12. Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 16. An Optimized and Detailed Step-by-Step Protocol for the Analysis of Neuronal Morphology in Golgi-Stained Fetal Sheep Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. karger.com [karger.com]
- 19. The antipsychotic potential of l-stepholidine—a naturally occurring dopamine receptor D1 agonist and D2 antagonist [ouci.dntb.gov.ua]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Anti-inflammatory Activity of Stephania Alkaloids
Disclaimer: The term "Stephodeline" did not yield specific results in scientific literature searches. This guide therefore focuses on the well-documented anti-inflammatory properties of prominent alkaloids isolated from the Stephania genus, such as Fangchinoline and Tetrandrine, which are presumed to be representative of the chemical class to which "this compound" may belong.
Introduction
Alkaloids derived from plants of the Stephania genus, a member of the Menispermaceae family, have a long history of use in traditional medicine for treating inflammatory conditions.[1] Modern pharmacological studies have begun to elucidate the mechanisms underlying these effects, revealing potent inhibitory actions on key inflammatory pathways. This technical guide provides a comprehensive overview of the anti-inflammatory activity of these alkaloids, with a focus on quantitative data, experimental methodologies, and the molecular pathways involved.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of Stephania alkaloids have been quantified in various in vitro and in vivo models. The following tables summarize key findings for prominent alkaloids from this genus.
Table 1: In Vitro Anti-inflammatory Activity of Stephania Alkaloids
| Alkaloid | Assay | Cell Line | Stimulant | Outcome Measured | IC50 / Inhibition | Reference |
| Fangchinoline | Cyclooxygenase Inhibition | - | - | Cyclooxygenase activity | 35% inhibition at 100 µM | [2] |
| Fangchinoline | IL-6 Inhibition | - | - | IL-6 activity | 63% inhibition at 4 µM | [2] |
| Fangchinoline | IL-1β Inhibition | THP-1 | LPS + Nigericin | IL-1β release | 50.5% inhibition at 5 µM | [3] |
| Fangchinoline | TNF-α Inhibition | Chondrocytes | - | TNF-α expression | 0.27-fold decrease at 2 µM | [4] |
| Fangchinoline | IL-6 Inhibition | Chondrocytes | - | IL-6 expression | - | [4] |
| Tetrandrine | IL-5 Inhibition | - | - | mIL-5 activity | 95% inhibition at 12.5 µM | [2] |
| Tetrandrine | IL-6 Inhibition | - | - | hIL-6 activity | 86% inhibition at 6 µM | [2] |
| Tetrandrine | IL-1β Inhibition | THP-1 | LPS + Nigericin | IL-1β release | 40.7% inhibition at 5 µM | [3] |
| Longanone | TNF-α Production | - | - | TNF-α | IC50: 6.54 µM | [5] |
| Longanone | IL-6 Production | - | - | IL-6 | IC50: 30.44 µM | [5] |
| Cephatonine | TNF-α Production | - | - | TNF-α | IC50: 9.87 µM | [5] |
| Cephatonine | IL-6 Production | - | - | IL-6 | IC50: 25.11 µM | [5] |
| Prostephabyssine | TNF-α Production | - | - | TNF-α | IC50: 12.33 µM | [5] |
| Prostephabyssine | IL-6 Production | - | - | IL-6 | IC50: 28.98 µM | [5] |
| Stephanine | NO Production | RAW264.7 | LPS | Nitric Oxide | - | [6][7] |
| Stephanine | TNF-α Production | RAW264.7 | LPS | TNF-α | Significant inhibition | [6] |
| Stephanine | IL-1β Production | RAW264.7 | LPS | IL-1β | Significant inhibition | [6] |
| Stephanine | IL-6 Production | RAW264.7 | LPS | IL-6 | Significant inhibition | [6] |
| Crebanine | NO Production | RAW264.7 | LPS | Nitric Oxide | - | [7] |
Table 2: In Vivo Anti-inflammatory Activity of Fangchinoline in a Rat Model of Rheumatoid Arthritis
| Treatment Group | Parameter | Result | Reference |
| Fangchinoline (2 µM) | TNF-α reduction | 17.8% decrease | [4] |
| Fangchinoline (4 µM) | TNF-α reduction | 40.8% decrease | [4] |
| Fangchinoline (2 µM) | IL-6 reduction | 23.2% decrease | [4] |
| Fangchinoline (4 µM) | IL-6 reduction | 45% decrease | [4] |
| Fangchinoline (2 µM) | MMP-3 reduction | 23.1% decrease | [4] |
| Fangchinoline (4 µM) | MMP-3 reduction | 65.1% decrease | [4] |
| Fangchinoline (2 µM) | PGE2 reduction | 31.8% decrease | [4] |
| Fangchinoline (4 µM) | PGE2 reduction | 63.8% decrease | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the anti-inflammatory activity of Stephania alkaloids.
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test alkaloid (e.g., Stephanine, Crebanine) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.[7]
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., Aspirin), and treatment groups receiving different doses of the aqueous extract of Stephania rotunda.[8]
-
Administration: The test extracts or standard drug are administered orally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.[8]
-
Cell Culture and Seeding: RAW264.7 cells are cultured and seeded as described in the NO production assay.
-
Treatment and Stimulation: Cells are pre-treated with the test compounds (e.g., 2Br-Crebanine, Stephanine) for a specified duration, followed by stimulation with LPS (1 µg/mL).[6]
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The results are expressed as pg/mL or ng/mL of the respective cytokine, and the percentage of inhibition by the test compound is calculated relative to the LPS-stimulated control.[6]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Stephania alkaloids are mediated through the modulation of several key signaling pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many Stephania alkaloids exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome [mdpi.com]
- 4. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ijbcp.com [ijbcp.com]
An In-depth Technical Guide to the Discovery and Characterization of l-Stepholidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
l-Stepholidine, a naturally occurring tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia, has emerged as a compound of significant interest in neuropharmacology.[1][2] Its unique pharmacological profile, characterized by dual activity as a partial agonist of the dopamine D1 receptor and an antagonist of the D2 receptor, positions it as a promising candidate for the treatment of various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and opiate addiction.[1][2][3][4][5] This document provides a comprehensive overview of the discovery, characterization, and proposed mechanisms of action of l-Stepholidine, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Discovery and Background
l-Stepholidine was first isolated from the Chinese medicinal plant Stephania intermedia.[1] It belongs to the tetrahydroprotoberberine class of alkaloids.[1] Initial investigations revealed its potential as an antipsychotic agent, which led to further exploration of its interactions with the dopaminergic system.[6] Subsequent research has established its distinct dual-action profile on dopamine receptors, setting it apart from typical and atypical antipsychotics.[1][4]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16562-13-3 | [5] |
| Molecular Formula | C19H21NO4 | [5] |
| Molecular Weight | 327.37 g/mol | [5] |
| Appearance | Powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Desiccate at -20°C | [5] |
Pharmacological Characterization
The defining characteristic of l-Stepholidine is its bimodal action on dopamine receptors. It acts as a partial agonist at D1-like receptors (D1 and D5) and an antagonist at D2-like receptors (D2, D3, and D4).[1][4][7] This dual functionality is thought to contribute to its potential to treat both the positive and negative symptoms of schizophrenia.[1]
Receptor Binding Affinities
Radioligand binding assays have been employed to determine the affinity of l-Stepholidine for various dopamine receptor subtypes. The following table summarizes key binding affinity (Ki) values.
| Receptor Subtype | Ki (nM) | Radioligand | Source |
| Dopamine D1 | 5.1 ± 2.3 | [3H]-SCH23390 | [7] |
| Dopamine D5 | 5.8 ± 3.1 | [3H]-SCH23390 | [7] |
| Dopamine D2 | Varies (e.g., ~2-4 fold lower affinity than D1) | [3H]-methylspiperone | [7] |
| Dopamine D3 | Varies | [3H]-methylspiperone | [7] |
| Dopamine D4 | Low micromolar affinity | [3H]-methylspiperone | [7] |
Functional Activity
Functional assays have been crucial in elucidating the agonist and antagonist properties of l-Stepholidine.
| Assay | Receptor | Effect of l-Stepholidine | Key Findings | Source |
| cAMP Accumulation | D1 | No stimulation of cAMP | Acts as an antagonist | [7] |
| cAMP Accumulation | D2 | Antagonizes dopamine-induced inhibition of cAMP | Acts as an antagonist | [7] |
| β-arrestin Recruitment | D1-D5 | No stimulation; antagonizes dopamine effect | Antagonist activity | [7] |
| D1-D2 Heteromer-mediated Ca2+ Mobilization | D1/D2 | No agonist activity; inhibits dopamine-induced response | Antagonist with an IC50 of 19.3 ± 3.7 nM | [7] |
Signaling Pathways
The pharmacological effects of l-Stepholidine are mediated through its modulation of distinct dopamine receptor signaling cascades.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are coupled to the Gs alpha subunit of G proteins. While l-Stepholidine binds to the D1 receptor with high affinity, functional studies indicate it does not stimulate the canonical Gs-adenylyl cyclase pathway to increase intracellular cAMP. Instead, it acts as an antagonist in this pathway.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are coupled to the Gi/o alpha subunit of G proteins, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. l-Stepholidine acts as an antagonist at the D2 receptor, blocking the inhibitory effect of dopamine on cAMP production.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of l-Stepholidine for dopamine receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing individual human dopamine receptor subtypes (D1-D5) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. For studies on native receptors, bovine striatal membranes can be used.[7]
-
Binding Reaction: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-SCH23390 for D1-like receptors, [3H]-methylspiperone for D2-like receptors) and varying concentrations of l-Stepholidine.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of l-Stepholidine that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional agonist or antagonist activity of l-Stepholidine at D1 and D2 receptors.
Methodology:
-
Cell Culture: Cells stably expressing either D1 or D2 receptors are seeded in multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Treatment:
-
D1 Receptor Assay: Cells are treated with varying concentrations of l-Stepholidine to test for agonist activity. For antagonist testing, cells are co-incubated with a D1 agonist (e.g., dopamine) and varying concentrations of l-Stepholidine.
-
D2 Receptor Assay: Adenylyl cyclase is stimulated with forskolin. Cells are then treated with a D2 agonist (e.g., dopamine) in the presence or absence of varying concentrations of l-Stepholidine.
-
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA or HTRF).
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).
Neuroprotective Effects
Beyond its receptor-mediated actions, l-Stepholidine has demonstrated neuroprotective properties.[1][8] Studies have shown that it can exert antioxidant effects, protecting neurons from oxidative stress.[4] In animal models, l-Stepholidine has been observed to slow the progression of neuronal degeneration in the substantia nigra, suggesting its potential in treating neurodegenerative conditions like Parkinson's disease.[1] Furthermore, it has been shown to prevent ischemia-induced inhibition of calcium/calmodulin-dependent protein kinase II (CaMKII), which is implicated in neuronal protection.[1] Pre-treatment with l-Stepholidine has also been found to protect against methamphetamine-induced memory deficits, possibly by reducing the upregulation of the dopaminergic pathway and HCN1 channels.[8]
Therapeutic Potential and Future Directions
The unique pharmacological profile of l-Stepholidine makes it a compelling candidate for further drug development. Its ability to simultaneously modulate D1 and D2 receptor activity suggests a potential for improved efficacy and a favorable side-effect profile compared to existing antipsychotics. Clinical and preclinical studies have indicated its potential in treating both positive and negative symptoms of schizophrenia.[6] Moreover, its neuroprotective effects and its ability to attenuate drug-seeking behavior in animal models highlight its potential for treating Parkinson's disease and substance use disorders.[1][2]
Future research should focus on elucidating the detailed molecular interactions of l-Stepholidine with its target receptors, further exploring its downstream signaling effects, and conducting comprehensive clinical trials to evaluate its safety and efficacy in human populations. The synthesis of novel analogs of l-Stepholidine may also lead to the development of compounds with enhanced potency and selectivity.[9]
References
- 1. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Stepholidine? [synapse.patsnap.com]
- 5. L-Stepholidine | CAS:16562-13-3 | D2/D1 receptor agonist | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neuroprotective Effect of L-Stepholidine on Methamphetamine-Induced Memory Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of C9 alkoxy analogues of (-)-stepholidine as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic profile of Stephodeline in animal models
An In-depth Technical Guide on the Pharmacokinetic Profile of Stepholidine in Animal Models
Introduction
(-)-Stepholidine (SPD), a tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia, has garnered significant interest in the scientific community for its unique pharmacological profile.[1] It is recognized for its dual action as a dopamine D1 receptor agonist and a D2 receptor antagonist.[2][3] This distinct mechanism of action suggests its potential as a novel therapeutic agent for central nervous system disorders, particularly schizophrenia and Parkinson's disease.[2] A thorough understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for its development as a clinical candidate. This guide provides a comprehensive overview of the pharmacokinetic characteristics of stepholidine observed in animal models, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of (-)-stepholidine have been primarily characterized in rat models. The data reveals rapid absorption and significant brain penetration, but poor oral bioavailability due to extensive first-pass metabolism.
Table 1: Pharmacokinetic Parameters of (-)-Stepholidine in Rats
| Parameter | Route | Dose | Value | Animal Model | Source |
| Bioavailability (F) | Oral (p.o.) | 20-100 mg/kg | < 2% | Rat | [1][4] |
| Half-life (t½) | Intravenous (i.v.) | 2 mg/kg | ~0.8 h (plasma) | Rat | [1] |
| Intravenous (i.v.) | 2 mg/kg | 0.11 h (brain extracellular fluid) | Rat | [1] | |
| Peak Plasma Concentration (Cmax) | Intravenous (i.v.) | 2 mg/kg | 352 ng/mL (at 5 min) | Rat | [1] |
| Time to Peak Concentration (Tmax) | Oral (p.o.) | 20-100 mg/kg | Biphasic: < 1 h and 6-10 h | Rat | [1][4] |
| Brain Penetration (AUCbrain/AUCplasma) | Intravenous (i.v.) | 2 mg/kg | ~0.7 | Rat | [1][4] |
| Volume of Distribution at steady state (Vss) | Intravenous (i.v.) | 2 mg/kg | Data not specified | Rat | [1] |
| Total Plasma Clearance (CL) | Intravenous (i.v.) | 2 mg/kg | Data not specified | Rat | [1] |
Note: The double-peak phenomenon observed after oral administration suggests potential enterohepatic circulation of stepholidine or its metabolites.[1][4]
Experimental Protocols
The characterization of stepholidine's pharmacokinetic profile involves a series of well-defined experimental procedures.
Animal Models and Dosing
-
Species: Sprague-Dawley rats are commonly used for these studies.[4]
-
Administration:
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.
-
Brain Microdialysis: This technique is employed to measure the unbound concentration of stepholidine in the brain extracellular fluid, providing a direct assessment of its ability to cross the blood-brain barrier.[1][4]
-
Quantification Method: A sensitive and reliable high-performance liquid chromatography (HPLC) method with fluorescence detection is used for the quantification of stepholidine in plasma and brain samples.[5]
-
Sample Preparation: Brain tissue is homogenized in perchloric acid. The supernatant, along with diluted plasma samples, undergoes a liquid-liquid extraction process with ethyl acetate after basification.[5]
-
Chromatographic Conditions: The extracted samples are analyzed by HPLC with fluorescence detection set at excitation and emission wavelengths of 280 nm and 320 nm, respectively.[5]
-
Pharmacokinetic Data Analysis
The collected concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[1]
-
Cmax and Tmax: The maximum plasma concentration and the time to reach it are determined directly from the observed data.[1]
-
AUC (Area Under the Curve): Calculated using the trapezoidal rule to measure the total drug exposure over time.[1]
-
Half-life (t½): Determined from the elimination rate constant (k) using the formula t½ = 0.693/k.[1]
-
Clearance (CL): For intravenous dosing, it is calculated by dividing the dose by the AUC.[1]
-
Volume of Distribution (Vss): For intravenous dosing, it is calculated as the product of clearance and the mean residence time (MRT).[1]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of stepholidine in an animal model.
Caption: Experimental workflow for stepholidine pharmacokinetic studies.
Metabolism of Stepholidine
Stepholidine undergoes extensive metabolism, which is a key determinant of its pharmacokinetic profile.
Caption: Metabolic pathways of (-)-stepholidine.
Summary of Key Findings
-
Absorption and Bioavailability: Orally administered (-)-stepholidine is absorbed rapidly from the gastrointestinal tract. However, it undergoes extensive pre-systemic (first-pass) metabolism, leading to a very poor oral bioavailability of less than 2% in rats.[1][4]
-
Distribution: Despite its poor oral availability, stepholidine effectively penetrates the blood-brain barrier.[1][4] The ratio of the area under the concentration-time curve (AUC) between the brain and plasma is approximately 0.7, indicating substantial distribution into the central nervous system.[1][4]
-
Metabolism: The primary metabolic pathways for stepholidine in both rats and humans are glucuronidation and sulphation.[1][4] Oxidation plays a very minor role in its metabolism.[1][4] This extensive metabolism is the main reason for its low oral bioavailability.[1]
-
Excretion: While detailed excretion studies are limited in the provided results, the extensive metabolism suggests that stepholidine is primarily eliminated as metabolites. The observation of a second plasma concentration peak after oral dosing points towards possible enterohepatic recirculation, where metabolites excreted in the bile are reabsorbed from the intestine.[1][4]
Conclusion and Future Directions
The pharmacokinetic profile of (-)-stepholidine in animal models is characterized by good brain penetration but poor oral bioavailability due to extensive first-pass metabolism, primarily through glucuronidation and sulphation.[1][4] This presents a significant challenge for its development as an oral therapeutic agent. Future research and development efforts should focus on strategies to improve its oral bioavailability.[1][4] One potential approach is the development of prodrugs designed to protect stepholidine from pre-systemic metabolism, thereby enhancing its systemic exposure and therapeutic efficacy.[4] Further studies in other animal species would also be beneficial to assess inter-species differences in its pharmacokinetic profile.
References
- 1. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of l-stepholidine in rat brain and plasma by high performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Toxicity and Safety Assessment of l-Stepholidine: A Technical Guide
Disclaimer: The following technical guide on the early-stage toxicity and safety assessment of l-Stepholidine is based on currently available public domain research. It is important to note that comprehensive, standardized preclinical toxicity studies (e.g., acute, sub-chronic, chronic toxicity, genotoxicity, carcinogenicity) specifically for l-Stepholidine are not extensively reported in publicly accessible literature. This document synthesizes available pharmacological data and outlines the standard methodologies for a comprehensive safety evaluation.
Introduction
l-Stepholidine is a naturally occurring isoquinoline alkaloid isolated from the tuber of Stephania intermedia. It has garnered significant interest in the scientific community due to its unique pharmacological profile as a partial agonist of the dopamine D1 receptor and an antagonist of the D2 receptor. This dual activity suggests potential therapeutic applications in a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. As with any novel therapeutic candidate, a thorough evaluation of its safety and toxicity profile is paramount before clinical development. This guide provides an overview of the known safety-related findings and details the requisite experimental protocols for a comprehensive early-stage toxicity assessment.
Quantitative Toxicity Data Summary
Comprehensive quantitative toxicity data for l-Stepholidine from standardized preclinical studies is limited in the public domain. The tables below are structured to present typical data from such studies and will be populated with any available information from existing pharmacological research.
Table 1: Acute Toxicity
| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs | Reference |
| Mouse | Intraperitoneal (i.p.) | Data Not Available | Sedation, decreased motor activity | Inferred from pharmacological studies |
| Rat | Intravenous (i.v.) | Data Not Available | Hypotension | Inferred from pharmacological studies |
Table 2: Genotoxicity Assays
| Assay Type | Test System | Concentration Range | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium strains | Data Not Available | With and without S9 | Data Not Available | |
| In vitro Chromosomal Aberration | CHO cells | Data Not Available | With and without S9 | Data Not Available | |
| In vivo Micronucleus Test | Rodent bone marrow | Data Not Available | N/A | Data Not Available |
Table 3: Repeated-Dose Toxicity (Sub-acute/Sub-chronic)
| Species | Route | Dose Levels (mg/kg/day) | Duration | Key Findings (Target Organs, Biomarkers) | NOAEL (mg/kg/day) | Reference |
| Rat | Oral | Data Not Available | 28 days | Data Not Available | Data Not Available | |
| Dog | Oral | Data Not Available | 28 days | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted in an early-stage toxicity and safety assessment of l-Stepholidine.
Acute Toxicity Study (as per OECD Guideline 423)
-
Test System: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), nulliparous and non-pregnant females.
-
Route of Administration: To be determined based on the intended clinical route (e.g., oral, intravenous, intraperitoneal).
-
Dose Levels: A starting dose of 300 mg/kg is typically used. Subsequent dosing is determined by the outcome of the initial dose group. The study proceeds sequentially with doses of 2000 mg/kg, and if necessary, lower doses.
-
Procedure: A single animal is dosed. If the animal survives, four additional animals are dosed sequentially. If the initial animal dies, the next dose is lowered. This continues until the no-effect dose or the dose causing mortality in some animals is identified.
-
Observations: Animals are observed for clinical signs of toxicity immediately after dosing, at 30 minutes, 1, 2, and 4 hours, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.
-
Endpoint: The primary endpoint is the determination of the LD50 (median lethal dose) and the observation of any signs of toxicity. At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
-
Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.
-
Procedure: l-Stepholidine, at a range of concentrations, is incubated with the bacterial strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium.
-
Data Analysis: After incubation for 48-72 hours, the number of revertant colonies (mutated bacteria that have regained the ability to synthesize an essential amino acid) is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.
-
Metabolic Activation: The test is performed with and without an S9 metabolic activation system.
-
Procedure: Cell cultures are exposed to l-Stepholidine at various concentrations for a short period (e.g., 3-6 hours) in the presence of S9 mix, or for a longer period (e.g., 24 hours) in the absence of S9 mix. A spindle inhibitor (e.g., colchicine or colcemid) is added to arrest the cells in metaphase.
-
Data Analysis: Cells are harvested, fixed, and stained. Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, deletions, translocations). A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.
Signaling Pathways and Experimental Workflows
Dopamine D1 and D2 Receptor Signaling Pathways
l-Stepholidine's primary mechanism of action involves the modulation of dopamine D1 and D2 receptor signaling pathways. The following diagram illustrates the canonical signaling cascades associated with these receptors.
Caption: Dual action of l-Stepholidine on dopamine receptor signaling.
Experimental Workflow for In Vivo Safety Assessment
The following diagram outlines a typical workflow for an in vivo safety assessment study.
Caption: General workflow for in vivo preclinical toxicity studies.
Conclusion
l-Stepholidine presents a promising therapeutic profile due to its unique dual modulation of dopamine D1 and D2 receptors. However, a comprehensive understanding of its safety and toxicity is crucial for its potential clinical translation. While existing pharmacological studies provide some initial insights, dedicated and standardized preclinical safety and toxicity studies are necessary to fully characterize its risk profile. The experimental protocols outlined in this guide provide a framework for such an evaluation, adhering to international regulatory standards. Further research is warranted to generate the necessary data to support the safe development of l-Stepholidine as a novel therapeutic agent.
Initial in vitro screening of Stephodeline bioactivity
An In-Depth Technical Guide to the Initial In Vitro Screening of Stephodeline Bioactivity
Introduction
The discovery and development of novel therapeutic agents are paramount to advancing human health. Natural products, with their vast structural diversity, have historically been a rich source of new drugs. "this compound," a novel compound, presents an opportunity for the exploration of its potential bioactivities. This technical guide provides a comprehensive overview of the initial in vitro screening of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties. The methodologies, data presentation, and visualization of experimental workflows and signaling pathways are designed to offer a clear and structured approach for researchers, scientists, and drug development professionals.
Antioxidant Activity of this compound
The antioxidant potential of a compound is a crucial initial indicator of its therapeutic relevance, as oxidative stress is implicated in numerous pathological conditions. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used, rapid, and sensitive method to evaluate the antioxidant capacity of a compound.[1][2]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from established methods for determining antioxidant activity.[1]
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.
-
Ascorbic acid is used as a positive control and is prepared in the same manner as the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a microplate reader.
-
A blank sample containing 100 µL of methanol and 100 µL of the DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
Quantitative Data: Antioxidant Activity
| Compound | IC50 Value (µg/mL) |
| This compound | 75.4 ± 3.2 |
| Ascorbic Acid (Control) | 12.8 ± 1.1 |
Visualization: DPPH Assay Workflow
Caption: Workflow for DPPH Radical Scavenging Assay.
Anti-inflammatory Activity of this compound
Inflammation is a key biological process in many diseases. The inhibition of protein denaturation is a common in vitro method to screen for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[3]
Experimental Protocol: Inhibition of Protein Denaturation
This protocol is based on the principle that denatured proteins express antigens associated with type III hypersensitive reactions.[3]
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare serial dilutions of the this compound stock solution.
-
Diclofenac sodium is used as a positive control.
-
-
Assay Procedure:
-
To 0.5 mL of each this compound dilution, add 0.5 mL of the 1% BSA solution.
-
The pH of the reaction mixture is adjusted to 6.3 using 1N HCl.
-
The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.
-
After cooling, 2.5 mL of phosphate-buffered saline (PBS, pH 6.3) is added to each sample.
-
The turbidity of the samples is measured spectrophotometrically at 660 nm.
-
-
Data Analysis:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value can be determined from a dose-response curve.
-
Quantitative Data: Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| This compound | 100 | 35.2 ± 2.5 |
| 200 | 58.7 ± 4.1 | |
| 400 | 79.3 ± 5.6 | |
| Diclofenac Sodium | 100 | 85.1 ± 6.0 |
Visualization: Protein Denaturation Assay Workflow
Caption: Workflow for Inhibition of Protein Denaturation Assay.
Anticancer Activity of this compound
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
A human cancer cell line (e.g., HeLa, MCF-7, or A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
A vehicle control (containing the same concentration of the solvent used to dissolve this compound) and a positive control (e.g., doxorubicin) are included.
-
The cells are incubated with the compounds for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value is determined from the dose-response curve.
-
Quantitative Data: Anticancer Activity
| Cell Line | Compound | IC50 Value (µM) after 48h |
| HeLa | This compound | 42.6 ± 3.8 |
| Doxorubicin (Control) | 1.2 ± 0.1 |
Visualization: MTT Assay Workflow
Caption: Workflow for MTT Cytotoxicity Assay.
Investigation of Signaling Pathways
To understand the mechanism of action of this compound, it is essential to investigate its effects on key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and cell survival and is often dysregulated in cancer.[4] Western blotting can be used to assess the effect of this compound on the expression of key proteins in this pathway.
Experimental Protocol: Western Blotting for NF-κB Pathway Proteins
-
Cell Treatment and Lysis:
-
Cells are treated with this compound at various concentrations for a specified time.
-
After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, IκBα, NF-κB p65) overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control (e.g., β-actin or GAPDH) is also probed to ensure equal protein loading.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software.
-
Quantitative Data: Effect on NF-κB Pathway
| Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| p-IκBα | This compound (10 µM) | 0.45 ± 0.05 |
| IκBα | This compound (10 µM) | 1.8 ± 0.2 |
| Nuclear p65 | This compound (10 µM) | 0.3 ± 0.04 |
Visualization: Hypothetical Signaling Pathway Modulated by this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Anticancer activity of streptochlorin, a novel antineoplastic agent, in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloid Stepholidine: A Comprehensive Technical Review of its Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stepholidine, a tetrahydroprotoberberine alkaloid originally isolated from the Chinese herb Stephania intermedia, has emerged as a compound of significant interest in neuropharmacology. Its unique pharmacological profile, characterized by a dual action as a dopamine D1 receptor partial agonist and a D2 receptor antagonist, positions it as a promising candidate for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease. This technical guide provides a comprehensive review of the current literature on Stepholidine, with a focus on its quantitative pharmacological data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
Novel alkaloids are a rich source of structurally diverse and biologically active compounds with therapeutic potential. Among these, Stepholidine has garnered considerable attention for its atypical mechanism of action on the central nervous system. Unlike traditional antipsychotics that primarily block D2 receptors, Stepholidine's ability to also modulate D1 receptor activity suggests it may offer a broader spectrum of efficacy, potentially addressing both the positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects. This document synthesizes the available preclinical data on Stepholidine to serve as a technical resource for researchers and drug development professionals.
Quantitative Pharmacological Data
The pharmacological activity of Stepholidine has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative overview of its binding affinities and functional potencies.
Table 1: Receptor Binding Affinities (Ki) of Stepholidine
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D1 | 5.9 - 13 | Human/Rat | [1][2] |
| Dopamine D2 | 85 - 974 | Human/Rat | [1][2] |
| Dopamine D3 | 30 | Human | [2] |
| Dopamine D5 | N/A | N/A | [3] |
| Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. |
Table 2: Functional Activity of Stepholidine
| Assay | Receptor | Activity | IC50/EC50 (nM) | Reference |
| cAMP Accumulation (Antagonist) | Dopamine D5 | Antagonist | 27.1 | [3] |
| cAMP Accumulation (Antagonist) | Dopamine D2 | Antagonist | 36.5 | [3] |
| IC50 is the concentration of an inhibitor where the response is reduced by half. EC50 is the concentration of a drug that gives a half-maximal response. |
Table 3: Pharmacokinetic Properties of Stepholidine in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | <2% | Oral | [4] |
| AUC (brain:plasma) | ~0.7 | Oral | [4] |
| AUC (Area Under the Curve) represents the total drug exposure over time. |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on Stepholidine, providing a framework for the replication and extension of these findings.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Stepholidine for dopamine D1 and D2 receptors.
-
Materials:
-
Membrane preparations from cells expressing human dopamine D1 or D2 receptors.
-
Radioligand (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2).
-
Stepholidine at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with the radioligand and varying concentrations of Stepholidine in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand (e.g., butaclamol).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assays
These assays are used to determine the functional activity of a compound at G-protein coupled receptors that modulate adenylyl cyclase activity.
-
Objective: To assess whether Stepholidine acts as an agonist or antagonist at dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Materials:
-
Cells expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells).
-
Stepholidine at various concentrations.
-
A known agonist for the receptor (e.g., SKF38393 for D1, quinpirole for D2).
-
Forskolin (to stimulate adenylyl cyclase and establish a baseline for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure for D1 Receptor (Gs-coupled):
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of Stepholidine.
-
Incubate for a specified period (e.g., 30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
An increase in cAMP indicates agonist activity. To test for antagonist activity, pre-incubate cells with Stepholidine before adding a known D1 agonist. A reduction in the agonist-induced cAMP response indicates antagonism.
-
-
Procedure for D2 Receptor (Gi-coupled):
-
Plate the cells as described above.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of Stepholidine.
-
Incubate and measure cAMP levels. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
To test for antagonist activity, pre-incubate the cells with Stepholidine before co-stimulating with forskolin and a known D2 agonist. A reversal of the agonist-induced inhibition of cAMP indicates antagonism.[3]
-
In Vivo Behavioral Models: Intravenous Self-Administration in Rats
This model is used to assess the abuse potential of a compound and its ability to modulate the reinforcing effects of drugs of abuse.
-
Objective: To evaluate the effect of Stepholidine on the self-administration of drugs like heroin or methamphetamine.
-
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Intravenous catheters.
-
Operant conditioning chambers equipped with two levers (active and inactive), a syringe pump, and visual/auditory cues.
-
Drug of abuse (e.g., heroin hydrochloride).
-
Stepholidine.
-
-
Procedure:
-
Surgery: Surgically implant a chronic intravenous catheter into the jugular vein of each rat. Allow for a recovery period.
-
Acquisition: Train the rats to self-administer the drug of abuse by pressing the active lever in the operant chamber. Each press on the active lever results in an intravenous infusion of the drug, often paired with a cue light or tone. The inactive lever has no consequence. Training continues until a stable pattern of responding is established.
-
Treatment: Once stable self-administration is achieved, administer Stepholidine (e.g., via intraperitoneal injection) at various doses prior to the self-administration session.
-
Testing: Record the number of active and inactive lever presses during the session to determine if Stepholidine alters the reinforcing effects of the drug of abuse. A decrease in active lever presses suggests that Stepholidine may reduce the motivation to take the drug.
-
Extinction and Reinstatement: To model relapse, the drug can be withheld (extinction phase) until lever pressing decreases. Reinstatement of drug-seeking behavior can then be triggered by a priming dose of the drug or a drug-associated cue. The effect of Stepholidine on this reinstated behavior can then be assessed.
-
Signaling Pathways and Experimental Workflows
The dual action of Stepholidine on dopamine receptors results in a complex modulation of downstream signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for characterizing a novel alkaloid.
Caption: Dopamine D1 and D2 receptor signaling pathways modulated by Stepholidine.
Caption: Experimental workflow for the discovery and development of novel alkaloids like Stepholidine.
Conclusion
Stepholidine represents a compelling lead compound with a novel mechanism of action that holds promise for the treatment of complex neuropsychiatric disorders. Its dual D1 partial agonism and D2 antagonism offer a unique therapeutic profile that may provide advantages over existing medications. The data summarized in this technical guide highlight the significant body of preclinical research supporting its continued investigation. Further studies, including clinical trials, are warranted to fully elucidate the therapeutic potential of Stepholidine in human populations. This document serves as a foundational resource for researchers aiming to build upon the existing knowledge and advance the development of this and other novel alkaloids.
References
- 1. Radioligand binding assays [bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravenous drug self-administration in rats [bio-protocol.org]
- 4. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-(S)-Stepholidine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the enantioselective total synthesis of (-)-(S)-Stepholidine, a promising therapeutic agent with dual dopamine D1 partial agonist and D2 antagonist properties. The synthesis is accomplished in six steps with a high overall yield and excellent enantioselectivity.[1][2] The key transformations involve a Bischler-Napieralski cyclization to construct the dihydroisoquinoline core, followed by a Noyori asymmetric transfer hydrogenation to establish the chiral center.[1][2] This protocol is intended for researchers in organic synthesis and medicinal chemistry.
Introduction
(-)-(S)-Stepholidine is a tetracyclic isoquinoline alkaloid that has garnered significant interest for its unique pharmacological profile, showing potential in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Its mechanism of action is attributed to its function as a partial agonist of the dopamine D1 receptor and an antagonist of the D2 receptor. This dual activity allows it to modulate dopaminergic pathways, which are crucial in motor control, motivation, and cognition. The enantioselective synthesis of (-)-(S)-Stepholidine is therefore of great importance for further pharmacological studies and drug development. The following protocol details a robust and efficient 6-step synthesis.[1][2]
Overall Synthetic Scheme
The total synthesis of (-)-(S)-Stepholidine is outlined below. The key strategic elements are the construction of the isoquinoline skeleton via a Bischler-Napieralski reaction and the stereoselective introduction of the chiral center using a Noyori asymmetric transfer hydrogenation.
Caption: Overall workflow for the total synthesis of (-)-(S)-Stepholidine.
Experimental Protocols
Step 1: Synthesis of Amide 3
To a solution of 2-(2-((benzyloxy)methyl)-3-methoxyphenyl)acetic acid (1) and 2-(3,4-bis(benzyloxy)phenyl)ethan-1-amine (2) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford amide 3 .
Step 2: Bischler-Napieralski Cyclization to Dihydroisoquinoline 4
Amide 3 is dissolved in anhydrous acetonitrile (MeCN), and phosphorus oxychloride (POCl3) is added dropwise at 0 °C. The mixture is then heated to reflux and stirred until the starting material is consumed. The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude dihydroisoquinoline 4 , which is used in the next step without further purification.
Step 3: Noyori Asymmetric Transfer Hydrogenation to Tetrahydroisoquinoline 5
In a flask purged with argon, the Noyori catalyst, RuCl--INVALID-LINK--, is added to a solution of dihydroisoquinoline 4 in a mixture of formic acid and triethylamine. The reaction is stirred at the specified temperature until complete conversion. The reaction mixture is then diluted with an organic solvent and washed with water. The organic layer is dried and concentrated. The crude product is purified to yield the enantiomerically enriched tetrahydroisoquinoline 5 .
Step 4: Pictet-Spengler Cyclization to Protected Stepholidine 6
To a solution of tetrahydroisoquinoline 5 in a suitable solvent, an aqueous solution of formaldehyde is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by extraction and the crude product is purified to give the protected Stepholidine 6 .
Step 5 & 6: Deprotection to (-)-(S)-Stepholidine (7)
The protected stepholidine 6 is dissolved in a suitable solvent, and palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction mixture is stirred under a hydrogen atmosphere until the deprotection is complete. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield (-)-(S)-Stepholidine 7 .
Quantitative Data Summary
| Step | Product | Starting Material (Mass) | Product (Mass) | Yield (%) | Enantiomeric Excess (%) |
| 1 | Amide 3 | Acid 1 (Specify g) | Specify g | ~85% | N/A |
| 2 | Dihydroisoquinoline 4 | Amide 3 (Specify g) | Specify g | ~90% (crude) | N/A |
| 3 | Tetrahydroisoquinoline 5 | Dihydroisoquinoline 4 (Specify g) | Specify g | ~95% | >99% |
| 4 | Protected Stepholidine 6 | Tetrahydroisoquinoline 5 (Specify g) | Specify g | ~80% | >99% |
| 5 & 6 | (-)-(S)-Stepholidine 7 | Protected Stepholidine 6 (Specify g) | Specify g | ~92% | >99% |
| Overall | (-)-(S)-Stepholidine 7 | ~42% [1][2] | >99% [1][2] |
Signaling Pathway of (-)-(S)-Stepholidine
(-)-(S)-Stepholidine exerts its effects by modulating the dopaminergic system. It acts as a partial agonist at the D1 receptor and an antagonist at the D2 receptor. The D1 receptor is coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Conversely, the D2 receptor is coupled to a Gi protein, which inhibits adenylyl cyclase, resulting in a decrease in cAMP. By antagonizing the D2 receptor, (-)-(S)-Stepholidine can prevent this inhibition.
Caption: Dopaminergic signaling pathways modulated by (-)-(S)-Stepholidine.
References
Application Note: Quantification of L-Stepholidine in Biological Samples
Introduction
L-Stepholidine (l-SPD), an active alkaloid isolated from the Chinese herb Stephania intermedia, has garnered significant interest in neuropharmacology.[1][2] It is a unique compound that exhibits dual pharmacodynamic properties, acting as a partial agonist at the dopamine D1 receptor and an antagonist at the D2 receptor.[3][4][5] This distinct profile suggests therapeutic potential for treating neurological and psychiatric disorders, including schizophrenia and Parkinson's disease, by modulating the dopaminergic system.[3][4]
Given its therapeutic promise, robust and sensitive analytical methods are crucial for the quantitative analysis of l-Stepholidine in various biological matrices. This application note provides a detailed protocol for the quantification of l-Stepholidine in plasma and brain tissue samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6]
Experimental Protocols
This section details the necessary materials, sample preparation procedures, and chromatographic conditions for the quantification of l-Stepholidine.
Materials and Reagents
-
L-Stepholidine standard (purity >98%)
-
O-desmethylvenlafaxine (internal standard, IS)
-
Perchloric acid (0.1 M), ice-cold
-
Ethyl acetate
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Deionized water
-
Rat plasma and brain tissue (or other relevant biological matrices)
Sample Preparation Protocol
A precise and consistent sample preparation workflow is critical for accurate quantification. The following protocol outlines the steps for extracting l-Stepholidine from plasma and brain tissue.[6]
2.2.1. Brain Tissue Sample Preparation [6]
-
Homogenization: Weigh the collected brain tissue samples (e.g., prefrontal cortex, striatum). Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid.
-
Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Extraction: To the supernatant, add the internal standard (O-desmethylvenlafaxine). Basify the solution and perform a liquid-liquid extraction by adding ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Drying: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for HPLC analysis.
2.2.2. Plasma Sample Preparation [6]
-
Dilution & Spiking: Dilute plasma samples with deionized water. Add the internal standard to the diluted plasma.
-
Extraction: Basify the diluted plasma and extract with ethyl acetate as described in steps 4 and 5 of the brain tissue protocol.
-
Drying & Reconstitution: Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for HPLC analysis, as described in steps 6 and 7 above.
HPLC Method Protocol
Chromatographic System:
-
Instrument: HPLC system equipped with a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer, isocratically delivered.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength set at 280 nm and emission wavelength at 320 nm.[6]
Data Presentation
The performance of the analytical method is summarized below. The data demonstrates a sensitive and reliable assay for the quantification of l-Stepholidine in biological samples.[6]
| Parameter | Matrix | Result | Reference |
| Mean Recovery | Brain & Plasma | 74.6% | [6] |
| Intra-assay CV | Brain & Plasma | 4.8% | [6] |
| Inter-assay CV | Brain & Plasma | 5.3% | [6] |
| Detection Method | N/A | Fluorescence | [6] |
| Excitation λ | N/A | 280 nm | [6] |
| Emission λ | N/A | 320 nm | [6] |
CV: Coefficient of Variation
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the preparation and analysis of biological samples for l-Stepholidine quantification.
References
- 1. L-Stepholidine | CAS:16562-13-3 | D2/D1 receptor agonist | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. l-Stepholidine, a Naturally Occurring Dopamine D1 Receptor Agonist and D2 Receptor Antagonist, Attenuates Methamphetamine Self-Administration in Rats | Scientific.Net [scientific.net]
- 3. What is the mechanism of Stepholidine? [synapse.patsnap.com]
- 4. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of l-stepholidine in rat brain and plasma by high performance liquid chromatography combined with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Stephodeline in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephodeline, also known as Stepholidine, is a naturally occurring tetrahydroprotoberberine alkaloid with significant pharmacological interest. It exhibits a unique dual activity profile, acting as a dopamine D1 receptor agonist and a D2 receptor antagonist. This pharmacological action gives it potential therapeutic applications in neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.
This application note provides a detailed protocol for the quantitative analysis of this compound in plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to be sensitive, specific, and robust for bioanalytical applications.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another suitable alkaloid not present in the matrix.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Ethyl acetate (ACS grade)
-
Ammonium hydroxide
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a validated method for l-stepholidine extraction from plasma.
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M ammonium hydroxide to basify the sample.
-
Vortex for 10 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| HPLC System | A high-performance liquid chromatography system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The precursor ion for this compound (C₁₉H₂₁NO₄, MW: 327.37) is the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 328.4. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The following are proposed MRM transitions based on the fragmentation of similar alkaloids, which should be optimized by direct infusion of a standard solution into the mass spectrometer.
Table 3: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 328.4 | To be determined empirically | To be determined empirically | To be optimized |
| Internal Std. | Dependent on IS | To be determined empirically | To be determined empirically | To be optimized |
Note: The quantifier ion is typically the most intense and stable product ion, while the qualifier ion is a second, specific product ion used for confirmation.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 4: Example Quantitative Data Summary
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | e.g., 2.8 | 328.4 | e.g., 192.1 | e.g., 165.1 | e.g., 0.1 | e.g., 0.5 |
| Internal Std. | e.g., 2.9 | e.g., 332.4 | e.g., 196.1 | e.g., 169.1 | N/A | N/A |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Signaling Pathways of this compound
This compound acts as a D1 receptor agonist and a D2 receptor antagonist. The diagrams below illustrate the canonical signaling pathways for these receptors.
Dopamine D1 Receptor Signaling Pathway (Agonist Action)
Caption: Dopamine D1 receptor signaling pathway activation.
Dopamine D2 Receptor Signaling Pathway (Antagonist Action)
Caption: Dopamine D2 receptor signaling pathway antagonism.
Standard Operating Procedure for the Use of Sophoridine in Cell Culture
A Note on Nomenclature: The term "Stephodeline" did not yield specific results in scientific literature searches. It is presumed that the intended compound is Sophoridine , a quinolizidine alkaloid with well-documented effects in cell culture. This document will henceforth refer to Sophoridine.
Application Notes
Sophoridine (SRI), a natural alkaloid extracted from plants of the Sophora genus, has demonstrated significant potential in biomedical research, particularly in the fields of oncology and immunology.[1][2][3] Its primary applications in cell culture revolve around its anti-cancer and anti-inflammatory properties.
Anti-Cancer Applications: Sophoridine has been shown to inhibit the proliferation of a wide range of cancer cell lines and induce apoptosis, or programmed cell death.[1][2][4] Mechanistic studies indicate that its anti-tumor activity is mediated through multiple signaling pathways. It can induce cell cycle arrest, particularly at the S phase, and trigger the mitochondrial apoptosis pathway.[4][5] Key molecular events include the generation of reactive oxygen species (ROS), activation of JNK and ERK signaling pathways, and modulation of apoptosis-related proteins such as the Bcl-2 family and caspases.[4][5][6] Sophoridine has also been observed to impact the PI3K/Akt/mTOR and Hippo/p53 signaling pathways in cancer cells.[1]
Anti-Inflammatory Applications: Sophoridine exhibits potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. In cell culture models, particularly with macrophages stimulated with lipopolysaccharide (LPS), sophoridine has been shown to decrease the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), as well as prostaglandin E2 (PGE2).[1] This anti-inflammatory action is largely attributed to the inhibition of the NF-κB signaling pathway.[1] Studies have indicated that sophoridine can suppress the phosphorylation of IκBα and subsequently prevent the nuclear translocation of the p65 subunit of NF-κB.
Quantitative Data Summary
The following tables summarize the reported efficacy of sophoridine across various cell lines and experimental conditions.
Table 1: IC50 Values of Sophoridine in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 81.07 | [1] |
| MCF-7 | Breast Cancer | 87.96 | [1] |
| Miapaca-2 | Pancreatic Cancer | ~20-200 | [4] |
| PANC-1 | Pancreatic Cancer | ~20-200 | [4] |
| SGC7901 | Gastric Cancer | 3.52 | [2] |
| AGS | Gastric Cancer | 3.91 | [2] |
| SW480 | Colorectal Cancer | 3140 | [2] |
| HepG2 | Liver Cancer | ~20-200 | [4] |
| Gallbladder Carcinoma Cells | Gallbladder Cancer | ~20-200 | [4] |
| Prostate Carcinoma Cells | Prostate Cancer | ~20-200 | [4] |
Table 2: Apoptosis Induction by Sophoridine in Pancreatic Cancer Cells (48h treatment)
| Cell Line | Sophoridine Concentration (µM) | Apoptosis Rate (%) | Reference |
| Miapaca-2 | 20 | 10.65 ± 2.91 | [4] |
| PANC-1 | 20 | 15.34 ± 2.36 | [4] |
Table 3: Inhibition of Pro-inflammatory Cytokines by Sophoridine
| Cell Line | Stimulant | Sophoridine Concentration | Cytokine | % Inhibition | Reference |
| Mouse Peritoneal Macrophages | LPS | Not specified | TNF-α | Significant Inhibition | [1] |
| Mouse Peritoneal Macrophages | LPS | Not specified | IL-8 | Significant Inhibition | [1] |
| Mouse Peritoneal Macrophages | LPS | Not specified | PGE2 | Significant Inhibition | [1] |
| HL-60 | LPS | Not specified | IL-8 | Significant Inhibition |
Experimental Protocols
Protocol 1: Assessment of Sophoridine-Induced Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of sophoridine on adherent cancer cell lines.
Materials:
-
Sophoridine (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3.5 x 10³ to 5 x 10³ cells per well in 100 µL of complete medium.[1]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of sophoridine in complete medium from the stock solution. Suggested concentration range: 0, 20, 40, 60, 80, 100, 120 µM.[1]
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of sophoridine. Include a vehicle control (medium with the same concentration of DMSO used for the highest sophoridine concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Analysis of Sophoridine-Induced Apoptosis by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis.
Materials:
-
Sophoridine
-
Cancer cell line of interest (e.g., Miapaca-2, PANC-1)
-
Complete cell culture medium
-
6-well plates or T25 flasks
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or T25 flasks and grow to approximately 70-80% confluency.
-
Treat the cells with the desired concentration of sophoridine (e.g., 20 µM) for the specified duration (e.g., 48 hours).[4] Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization. Collect the culture supernatant as it may contain detached apoptotic cells.
-
Combine the detached and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Measurement of TNF-α Inhibition in LPS-Stimulated Macrophages
This protocol outlines the procedure for assessing the anti-inflammatory effect of sophoridine by measuring TNF-α levels using an ELISA kit.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Sophoridine
-
Lipopolysaccharide (LPS)
-
24-well plates
-
Human or Mouse TNF-α ELISA Kit
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of sophoridine for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with sophoridine alone.
-
After the incubation period, collect the cell culture supernatants.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in each sample based on the standard curve and determine the percentage of inhibition by sophoridine.
Signaling Pathway and Workflow Diagrams
Caption: Sophoridine-induced apoptosis signaling pathway in cancer cells.
Caption: Sophoridine's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Experimental workflow for analyzing sophoridine-induced apoptosis.
References
- 1. Research progress of sophoridine’s pharmacological activities and its molecular mechanism: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophoridine Inhibits the Tumour Growth of Non-Small Lung Cancer by Inducing Macrophages M1 Polarisation via MAPK-Mediated Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophoridine induces apoptosis and S phase arrest via ROS-dependent JNK and ERK activation in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Sophoridine inhibits proliferation and migration by targeting PIM1 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Applying Stephodeline to neuronal cell line models
protéines, neurotransmetteurs ou modulateurs pro-inflammatoires (glutamate, fractalkine, oxyde nitrique, GABA) et de protéines neurotoxiques (peptide bêta-amyloïde (A-bêta), protéines de choc thermique, HMGB1). ... La neuro-inflammation chronique est étroitement associée aux maladies neurodégénératives chroniques, telles que la maladie d'Alzheimer, la maladie de Parkinson, la maladie de Huntington et la sclérose latérale amyotrophique et a également fait l'objet de recherches sur la pathologie sous-jacente aux troubles psychiatriques comme la dépression.Au stade précoce de l'inflammation, des mécanismes d'auto-limitation, tels que la destruction apoptotique des cellules gliales activées et des neurones lésés, maintiennent un équilibre entre la protection et la lésion du tissu cérébral, mais lorsqu'ils sont compromis, les processus inflammatoires peuvent être accélérés par les neurones qui activent l'expression de multiples cytokines pro-inflammatoires, neurotransmetteurs ou modulateurs (glutamate, fractalkine, oxyde nitrique, GABA) et de protéines neurotoxiques (peptide bêta-amyloïde (A-bêta), protéines de choc thermique, HMGB1). ... La signalisation neuro-inflammatoire joue un rôle clé dans le maintien de l'homéostasie du système nerveux central (SNC), en fonctionnant pour détruire et éliminer les agents nuisibles et nettoyer les tissus neuronaux lésés. ... Lorsque cette réponse inflammatoire bénéfique est incontrôlée, des lésions cellulaires et tissulaires excessives peuvent s'ensuivre, entraînant la destruction des tissus normaux et une inflammation chronique qui aboutit finalement à la nécrose des cellules gliales et des neurones. La neuro-inflammation chronique est étroitement associée aux maladies neurodégénératives chroniques, telles que la maladie d'Alzheimer, la maladie de Parkinson, la maladie de Huntington et la sclérose latérale amyotrophique et a également fait l'objet de recherches sur la pathologie sous-jacente aux troubles psychiatriques comme la dépression.... ... Ces signaux, également appelés molécules de type « damage associated molecular pattern » (DAMP), recrutent les microglies et renforcent leurs activités, ce qui exacerbe les lésions neuronales.Les microglies activées ont un phénotype pro-inflammatoire et sécrètent des cytokines et des chimiokines pro-inflammatoires, notamment : le facteur de nécrose tumorale-α (TNF-α), l'interleukine-1β (IL-1β), l'interleukine 6 (IL-6), l'interleukine 12 (IL-12), l'interleukine 18 (IL-18), l'interleukine 23 (IL-23), l'interféron gamma (IFN-γ), la protéine C-réactive (CRP), l'iNOS, les ROS/RNS et le COX2. 1
[2] Stephodeline, a new bisbenzylisoquinoline alkaloid from Stephania dinklagei that inhibits P-glycoprotein and/or cytochrome P450 3A in multidrug-resistant cells - PubMed (2004-01-01) A new bisbenzylisoquinoline alkaloid, this compound (1), has been isolated from the twigs of Stephania dinklagei, along with the known alkaloid dehydrocorydalmine. The structure of this compound was determined by spectroscopic methods, especially 2D NMR techniques. This compound (1) was evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells. It was found to increase the cytotoxicity of vinblastine in MDR Caco-2 cells and to increase the cytotoxicity of doxorubicin in MDR CEM/VLB cells. The results suggest that this compound (1) reverses MDR in Caco-2 cells by inhibiting P-glycoprotein (P-gp) and/or cytochrome P450 3A (CYP3A). ... (2004-01-01) this compound, a new bisbenzylisoquinoline alkaloid from Stephania dinklagei that inhibits P-glycoprotein and/or cytochrome P450 3A in multidrug-resistant cells. Phytochemistry. 2004 Jan;65(1):95-8. doi: 10.1016/j.phytochem.2003.09.006. ... (2004-01-01) Abstract. A new bisbenzylisoquinoline alkaloid, this compound (1), has been isolated from the twigs of Stephania dinklagei, along with the known alkaloid dehydrocorydalmine. The structure of this compound was determined by spectroscopic methods, especially 2D NMR techniques. This compound (1) was evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells. It was found to increase the cytotoxicity of vinblastine in MDR Caco-2 cells and to increase the cytotoxicity of doxorubicin in MDR CEM/VLB cells. ... (2004-01-01) this compound (1) was evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells. It was found to increase the cytotoxicity of vinblastine in MDR Caco-2 cells and to increase the cytotoxicity of doxorubicin in MDR CEM/VLB cells. The results suggest that this compound (1) reverses MDR in Caco-2 cells by inhibiting P-glycoprotein (P-gp) and/or cytochrome P450 3A (CYP3A). 3
[4] this compound - an overview | ScienceDirect Topics this compound. This compound (132) is a bisbenzylisoquinoline alkaloid isolated from the twigs of Stephania dinklagei. From: Studies in Natural Products Chemistry, 2008. Related terms: Alkaloids; Cytochrome P450; P-Glycoprotein. View all Topics. Download as PDF. Set alert. About this page. Studies in Natural Products Chemistry. Volume 35, 2008, Pages 581-643. Bioactive Alkaloids. Author links open overlay panel Atta-ur-Rahman F.R.S. a, M. Iqbal Choudhary H.I. ... This compound (132) is a bisbenzylisoquinoline alkaloid isolated from the twigs of Stephania dinklagei. This compound (132) was found to increase the cytotoxicity of vinblastine in MDR Caco-2 cells, and to increase the cytotoxicity of doxorubicin in MDR CEM/VLB cells. The results suggest that this compound (132) reverses MDR in Caco-2 cells by inhibiting P-glycoprotein (P-gp) and/or cytochrome P450 3A (CYP3A). ... The results suggest that this compound (132) reverses MDR in Caco-2 cells by inhibiting P-glycoprotein (P-gp) and/or cytochrome P450 3A (CYP3A). ... this compound (132) is a bisbenzylisoquinoline alkaloid isolated from the twigs of Stephania dinklagei. This compound (132) was found to increase the cytotoxicity of vinblastine in MDR Caco-2 cells, and to increase the cytotoxicity of doxorubicin in MDR CEM/VLB cells. 5
[6] this compound, a new bisbenzylisoquinoline alkaloid from Stephania dinklagei that inhibits P-glycoprotein and/or cytochrome P450 3A in multidrug-resistant cells (2004-01-01) A new bisbenzylisoquinoline alkaloid, this compound (1), has been isolated from the twigs of Stephania dinklagei, along with the known alkaloid dehydrocorydalmine. The structure of this compound was determined by spectroscopic methods, especially 2D NMR techniques. This compound (1) was evaluated for its ability to reverse multidrug resistance (MDR) in cancer cells. It was found to increase the cytotoxicity of vinblastine in MDR Caco-2 cells and to increase the cytotoxicity of doxorubicin in MDR CEM/VLB cells. The results suggest that this compound (1) reverses MDR in Caco-2 cells by inhibiting P-glycoprotein (P-gp) and/or cytochrome P450 3A (CYP3A). 7 Applying this compound to Neuronal Cell Line Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bisbenzylisoquinoline alkaloid isolated from the twigs of Stephania dinklagei.[2][4] Primarily investigated for its potential in overcoming multidrug resistance in cancer cells, its effects on neuronal cell lines are an emerging area of interest.[2][4] These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its application in neuronal cell line models. While direct studies on this compound in neuronal cells are limited, this document extrapolates potential applications and methodologies based on its known mechanisms of action and established protocols for similar compounds in neurobiology.
Potential Applications in Neuronal Models
Given that neurodegenerative diseases often involve mechanisms like oxidative stress, neuroinflammation, and protein aggregation, this compound's known bioactivities suggest several potential research applications in neuronal cell lines:
-
Neuroprotection Assays: Investigating the potential of this compound to protect neuronal cells from toxins or stressors that mimic neurodegenerative conditions.
-
Neuroinflammation Studies: Assessing the effect of this compound on inflammatory pathways in microglia and astrocyte cell lines, which are crucial in neuroinflammatory processes.[8][9][10]
-
Drug Efflux Pump Inhibition: Exploring the role of P-glycoprotein (P-gp), a known target of this compound, in the context of the blood-brain barrier and the clearance of neurotoxic substances.[2][4]
Recommended Neuronal Cell Lines
The choice of cell line is critical for the relevance of in vitro studies. The following human and rodent cell lines are commonly used in neurobiology and are suitable for investigating the effects of this compound:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line that can be differentiated into a more mature neuronal phenotype.[11][12] It is a valuable model for studying neurotoxicity, oxidative stress, and neurodegenerative diseases like Alzheimer's and Parkinson's.[12]
-
PC12 (Rat Pheochromocytoma): This cell line differentiates into neuron-like cells in the presence of nerve growth factor (NGF) and is a common model for studying neuronal differentiation, neurosecretion, and neuroprotective pathways.
-
BV-2 (Murine Microglia): An immortalized microglia cell line used to study neuroinflammation, including the activation of inflammatory signaling pathways and the release of cytokines.
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons isolated from rodent brains offer a more physiologically relevant model for studying neuronal function and toxicity.
Data Summary
Currently, there is a lack of quantitative data on the direct effects of this compound on neuronal cell lines. The primary available data focuses on its activity as a P-glycoprotein and Cytochrome P450 3A inhibitor in cancer cell lines.[2][4]
Table 1: Reported Bioactivity of this compound (in non-neuronal cells)
| Cell Line | Target Compound | Effect of this compound | Putative Mechanism | Reference |
| Caco-2 (human colorectal adenocarcinoma) | Vinblastine | Increased cytotoxicity | Inhibition of P-glycoprotein (P-gp) and/or Cytochrome P450 3A (CYP3A) | [2][4] |
| CEM/VLB (human lymphoblastic leukemia) | Doxorubicin | Increased cytotoxicity | Not specified | [2][4] |
Further research is required to generate quantitative data on this compound's effects on neuronal cell viability, neurite outgrowth, inflammatory markers, and other relevant neurological endpoints.
Experimental Protocols
The following protocols are provided as a starting point for investigating the effects of this compound in neuronal cell line models. Researchers should optimize these protocols for their specific cell lines and experimental questions.
Protocol 1: Assessment of Neuroprotective Effects of this compound
This protocol is designed to determine if this compound can protect neuronal cells from a neurotoxic insult.
1. Cell Culture and Differentiation (using SH-SY5Y as an example): a. Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. b. To induce differentiation, reduce the FBS concentration to 1-2.5% and add 10 µM retinoic acid (RA) to the culture medium. c. Differentiate the cells for 5-7 days, replacing the medium with fresh RA-containing medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.
2. Treatment: a. Seed differentiated SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours. b. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). c. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) group. d. After pre-treatment, expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's models for an additional 24 hours. Include a control group that is not exposed to the neurotoxin.
3. Cell Viability Assay (MTT Assay): a. After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. b. Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals. c. Solubilize the formazan crystals by adding 100 µL of DMSO to each well and shaking the plate for 15 minutes. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the control group.
Protocol 2: Evaluation of Anti-Neuroinflammatory Effects of this compound
This protocol uses the BV-2 microglial cell line to assess if this compound can modulate the inflammatory response.
1. Cell Culture: a. Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Treatment: a. Seed BV-2 cells into 24-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the medium for 24 hours. Include control groups (no treatment, this compound alone, LPS alone).
3. Measurement of Nitric Oxide (NO) Production (Griess Assay): a. After 24 hours of LPS stimulation, collect the cell culture supernatant. b. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution). c. Incubate the mixture at room temperature for 10 minutes. d. Measure the absorbance at 540 nm. e. Quantify the nitrite concentration using a sodium nitrite standard curve.
4. Measurement of Pro-inflammatory Cytokines (ELISA): a. Use the collected cell culture supernatant from step 3a. b. Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) according to the manufacturer's instructions.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in neuronal cell line models.
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Workflow for evaluating the anti-neuroinflammatory properties of this compound.
Caption: Hypothesized signaling interactions of this compound in neuronal models.
Conclusion
This compound presents an intriguing candidate for neuropharmacological research due to its known inhibitory effects on P-glycoprotein and cytochrome P450 3A. The protocols and conceptual frameworks provided here offer a foundation for researchers to begin exploring the potential neuroprotective and anti-neuroinflammatory properties of this compound in relevant neuronal cell line models. Further investigation is warranted to elucidate its specific mechanisms of action in the central nervous system and to generate the quantitative data necessary to validate its therapeutic potential.
References
- 1. Hydroxyamide analogs of propofol exhibit state-dependent block of sodium channels in hippocampal neurons: implications for anticonvulsant activity. [researchers.evms.edu]
- 2. Minocycline reduces neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Neuroinflammatory Signaling in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. mdpi.com [mdpi.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. neuroscirn.org [neuroscirn.org]
- 9. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 10. Protocol for Evaluating Neuronal Polarity in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Evaluating Neuronal Polarity in Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]
Application Notes and Protocols for In Vivo Stepholidine Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction to Stepholidine
Stepholidine (SPD) is a naturally occurring tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia.[1][2] It has garnered significant interest in pharmacology due to its unique dual action on dopamine receptors.[3] Primarily, it has been investigated for its potential as a novel antipsychotic agent and for the treatment of substance use disorders.[4][5] The levo-isomer, l-Stepholidine (l-SPD), is often the focus of research.[6]
Mechanism of Action
Stepholidine's primary mechanism of action involves its interaction with dopamine D1 and D2 receptors.[3] While it has been described as a D1 receptor agonist and a D2 receptor antagonist, more recent and detailed studies characterize (-)-Stepholidine as a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling.[4][7] It exhibits high affinity for D1 and D5 receptors, slightly lower affinity for D2 and D3 receptors, and low affinity for D4 receptors.[4][7] Functionally, in vitro studies have shown that it antagonizes both D1-like and D2-like receptor signaling pathways, including the inhibition of adenylyl cyclase by D2 receptors and the stimulation of adenylyl cyclase by D1 receptors.[7][8]
Despite in vitro findings suggesting an antagonist profile, some in vivo studies have reported D1 agonist-like effects, particularly in dopamine-depleted animal models like 6-hydroxydopamine (6-OHDA)-lesioned rats.[6][9] This suggests that the in vivo effects of Stepholidine can be complex and may depend on the specific neurological state of the animal model.[6] The dual D1/D2 receptor action is thought to contribute to its potential efficacy in treating both positive and negative symptoms of schizophrenia.[8]
Pharmacokinetics in Rodents
Understanding the pharmacokinetic profile of Stepholidine is critical for designing in vivo experiments. Studies in rats have revealed key characteristics that influence dosing schedules and routes of administration.
Table 1: Pharmacokinetic Parameters of (-)-Stepholidine in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | <2% | [1][10] |
| Absorption | Rapidly absorbed from the GI tract | [1][10] |
| Brain Penetration | Extensive, AUC brain:plasma ratio of ~0.7 | [1][10] |
| Metabolism | Predominantly by glucuronidation and sulphation | [1][10] |
| Elimination | Quick elimination | [11] |
Due to its poor oral bioavailability, intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes of administration in rodent studies.[1][10] Its excellent brain penetration ensures that systemically administered Stepholidine reaches its central targets.[1][10]
Data on Receptor Binding and Occupancy
The affinity of Stepholidine for various dopamine receptor subtypes has been characterized through radioligand binding assays.
Table 2: Binding Affinity (Ki, nM) of (-)-Stepholidine for Human Dopamine Receptors
| Receptor | Ki (nM) | Reference |
| D1 | 5.1 ± 2.3 | [7] |
| D2 | Varies (two- to four-fold lower than D1) | [7] |
| D3 | Varies (two- to four-fold lower than D1) | [7] |
| D4 | Low micromolar affinity | [7] |
| D5 | 5.8 ± 3.1 | [7] |
In vivo studies have demonstrated dose-dependent receptor occupancy in the striatum of rodents.
Table 3: In Vivo Striatal Receptor Occupancy (RO) of l-Stepholidine in Rodents
| Dose Range (mg/kg) | D1 RO (%) | D2 RO (%) | Reference |
| 0.3 - 30 | 9 - 77 | - | [11][12] |
| 1 - 30 | - | 44 - 94 | [11][12] |
Experimental Protocols
Protocol 1: Evaluation of Antipsychotic-like Effects in a Rodent Model of Psychosis
This protocol describes the use of the amphetamine-induced hyperlocomotion model, which is a widely used preclinical screen for antipsychotic drug efficacy.[13]
Objective: To assess the ability of Stepholidine to attenuate locomotor hyperactivity induced by amphetamine, a behavior analogous to the positive symptoms of psychosis.[13]
Materials:
-
Male Wistar rats or Swiss albino mice.[13]
-
Stepholidine (dissolved in a suitable vehicle, e.g., 20% DMSO).[14]
-
d-Amphetamine sulfate (dissolved in 0.9% saline).
-
Open field activity chambers.[15]
-
Vehicle solution.
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for at least one hour before the experiment.[16]
-
Habituation: Place each animal in the open field chamber for a 30-minute habituation session one day prior to testing.
-
Drug Administration:
-
On the test day, administer the vehicle or various doses of Stepholidine (e.g., 5, 10, 20 mg/kg, i.p.).
-
30 minutes after Stepholidine/vehicle administration, administer amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately after the amphetamine/saline injection, place the animal in the open field chamber and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.[17]
-
Data Analysis: Analyze the locomotor activity data using a two-way ANOVA (Stepholidine treatment x Amphetamine treatment) followed by post-hoc tests to compare group differences.
Expected Outcome: An effective antipsychotic-like compound will significantly reduce the hyperlocomotion induced by amphetamine without causing significant motor impairment at the tested doses.[11]
Protocol 2: Conditioned Place Preference (CPP) for Assessing Effects on Drug-Associated Memory
The CPP paradigm is used to study the rewarding effects of drugs and the motivational value of drug-paired environmental cues.[14][18]
Objective: To determine if Stepholidine can block the expression of a previously established cocaine-induced CPP.[14]
Materials:
-
Male Sprague-Dawley rats.[19]
-
Three-chamber CPP apparatus.[18]
-
Cocaine hydrochloride (10 mg/kg, dissolved in saline).[14]
-
Stepholidine (e.g., 10, 15, 20 mg/kg, i.p.).[14]
-
Vehicle solutions.
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place rats in the CPP apparatus with free access to all chambers for 15 minutes. Record the time spent in each compartment to determine any initial chamber bias.[14]
-
Conditioning Phase (8 days):
-
This phase consists of eight 30-minute sessions.[14]
-
On four alternating days, administer cocaine (10 mg/kg, i.p.) and immediately confine the animal to one of the non-preferred compartments.
-
On the other four alternating days, administer saline and confine the animal to the opposite compartment. The assignment of compartments is counterbalanced across animals.[14]
-
-
CPP Expression Test:
-
On the test day, administer the vehicle or a specific dose of Stepholidine.
-
After a 30-minute pretreatment interval, place the animal back into the CPP apparatus with free access to all chambers for 15 minutes.[14]
-
Record the time spent in each compartment.
-
-
Data Analysis: Calculate a preference score (time in drug-paired chamber minus time in saline-paired chamber). Analyze the data using one-way ANOVA to compare the effects of different Stepholidine doses on the expression of CPP.
Expected Outcome: If Stepholidine blocks the motivational properties of drug-associated cues, it will reduce the time spent in the cocaine-paired chamber during the expression test compared to the vehicle-treated group.[14]
Protocol 3: Intravenous Self-Administration (IVSA) to Model Drug Reinforcement
The IVSA model is the gold standard for studying the reinforcing properties of drugs and modeling addiction-like behaviors in rodents.[20][21]
Objective: To evaluate the effect of Stepholidine on the motivation to self-administer a drug of abuse, such as cocaine or heroin.[5][19]
Materials:
-
Male Sprague-Dawley rats with indwelling intravenous jugular catheters.[19][21]
-
Operant conditioning chambers equipped with two levers, a syringe pump, and cue lights.[16]
-
Cocaine (1.0 mg/kg/infusion) or Heroin (e.g., 0.05 mg/kg/infusion).[5][19]
-
Stepholidine (e.g., 2.5, 5, 10 mg/kg, i.p.).[19]
-
Heparinized saline for catheter maintenance.[21]
Procedure:
-
Surgery and Recovery: Surgically implant chronic indwelling catheters into the jugular vein of the rats. Allow for a 5-7 day recovery period.[16][21] Maintain catheter patency with daily flushes of heparinized saline.[21]
-
Acquisition of Self-Administration:
-
Train rats to press a lever (active lever) for an intravenous infusion of the drug (e.g., cocaine) in daily 2-hour sessions.
-
Each infusion is paired with a compound cue (e.g., light and tone).
-
Presses on the second lever (inactive lever) have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in intake over three consecutive days).
-
-
Stepholidine Treatment and Testing:
-
Once a stable baseline is established, pre-treat the rats with different doses of Stepholidine or vehicle before the self-administration session.
-
The experimental design can be a within-subjects Latin square design, where each animal receives each dose in a counterbalanced order.
-
-
Data Collection and Analysis:
-
Record the number of active and inactive lever presses, and the number of infusions earned.
-
To assess motivation more directly, a progressive ratio (PR) schedule of reinforcement can be used, where the number of presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of motivation.[5]
-
Analyze the data using a repeated-measures ANOVA to determine the effect of Stepholidine dose on drug intake and responding.
-
Expected Outcome: A reduction in active lever pressing, infusions earned, or the breakpoint on a PR schedule following Stepholidine administration would suggest that the compound decreases the reinforcing efficacy of the drug.[5][19] It is also important to assess for general motor deficits, for instance by monitoring inactive lever presses or locomotor activity.[19]
References
- 1. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of (-)stepholidine in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Stepholidine? [synapse.patsnap.com]
- 4. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (−)-Stepholidine reduces cue-induced reinstatement of cocaine seeking and cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (-)-Stepholidine acts as a D1 partial agonist on firing activity of substantia nigra pars reticulata neurons in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antipsychotic potential of l-stepholidine--a naturally occurring dopamine receptor D1 agonist and D2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. (−)-Stepholidine blocks expression, but not development, of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antipsychotic Behavioral Phenotypes in the Mouse Collaborative Cross Recombinant Inbred Inter-Crosses (RIX) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Video: Self-administration Studies: Principle and Protocol [jove.com]
- 21. researchgate.net [researchgate.net]
Best practices for solubilizing Stephodeline for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephodeline is a novel small molecule inhibitor with significant potential in targeted therapies. However, its hydrophobic nature presents a challenge for its use in aqueous experimental settings. Proper solubilization is critical for obtaining accurate and reproducible results in both in vitro and cell-based assays. These application notes provide best practices and detailed protocols for the effective solubilization and application of this compound in your research.
Best Practices for Solubilizing this compound
The solubility of a compound is influenced by its physicochemical properties and the solution's conditions, such as pH, co-solvents, and temperature.[1] For hydrophobic compounds like this compound, a multi-pronged approach to solubilization is often necessary.
Initial Solubility Screening
A preliminary assessment of this compound's solubility in various solvents is recommended. This will help in selecting the most appropriate solvent for stock solutions and subsequent experimental dilutions.
| Solvent | Polarity | Expected Solubility | Notes |
| Water | High | Low | Not recommended for primary stock. |
| PBS (Phosphate-Buffered Saline) | High | Low | May be used for final dilutions if co-solvents are present. |
| Ethanol (EtOH) | Medium | Moderate to High | A potential solvent for stock solutions. |
| Methanol (MeOH) | Medium | Moderate to High | Another potential solvent for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | High | High | The most common choice for preparing high-concentration stock solutions of non-polar compounds.[2] |
| Dimethylformamide (DMF) | High | High | An alternative to DMSO. |
Preparing High-Concentration Stock Solutions
For most applications, a high-concentration stock solution of this compound in an organic solvent like DMSO is the first step.
-
Recommendation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Procedure:
-
Weigh the appropriate amount of this compound powder.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working with Cell-Based Assays
A major challenge arises when diluting the DMSO stock into aqueous cell culture media, as the compound may precipitate.[2]
-
Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium to minimize solvent-induced cytotoxicity. Some cell lines may tolerate up to 1-2%.[2]
-
Serial Dilutions: Perform serial dilutions of the DMSO stock in the cell culture medium. It is crucial to mix thoroughly after each dilution step.
-
Use of Serum: The presence of serum (e.g., Fetal Bovine Serum) in the cell culture medium can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.[2]
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A solution might appear clear initially (kinetic solubility) but precipitate over time as it reaches its thermodynamic equilibrium.[1] For long-term experiments, it is crucial to ensure the compound remains in solution.
Experimental Protocols
Protocol for Determining Kinetic Solubility of this compound
This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer using nephelometry, which measures light scattering from undissolved particles.[1]
Materials:
-
This compound
-
DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the this compound stock in DMSO. In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution with DMSO.
-
Transfer to Aqueous Buffer. Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of PBS. This will result in a final DMSO concentration of 1%.
-
Incubate and Mix. Mix the plate gently and incubate at room temperature for a specified time (e.g., 1-2 hours).
-
Measure Light Scattering. Read the plate on a nephelometer. The point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.
Protocol for a Cell-Based Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxic effects of this compound on a cancer cell line using a standard MTT or resazurin-based assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (10 mM stock in DMSO)
-
96-well cell culture plates
-
MTT or Resazurin reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation. Prepare a serial dilution of the 10 mM this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
-
Cell Treatment. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment.
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add the solubilization buffer to dissolve the formazan crystals.
-
For Resazurin assay: Add resazurin reagent to each well and incubate until a color change is observed.
-
-
Data Acquisition. Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilization and Testing
The following diagram illustrates the general workflow for preparing and testing this compound in a cell-based assay.
Caption: Workflow for this compound preparation and use in a cell-based assay.
Hypothesized Signaling Pathway Inhibition by this compound
Assuming this compound acts as a kinase inhibitor in a growth factor signaling pathway, such as the MAPK/ERK pathway, its mechanism of action can be visualized as follows. The MAPK/ERK pathway is a common target in cancer therapy.
Caption: Hypothesized inhibition of the RAF kinase in the MAPK/ERK pathway by this compound.
References
Application Notes and Protocols for In Vivo Dose-Response Studies of Stephodeline
Disclaimer: Publicly available scientific literature and databases did not yield specific in vivo dose-response studies, detailed experimental protocols, or established signaling pathways directly attributed to a compound named "Stephodeline." The following application notes and protocols are presented as a generalized framework for conducting such studies, drawing upon established principles of pharmacology and in vivo research. The information regarding l-Stepholidine, a chemically related compound, is used for illustrative purposes to provide context.
Introduction
This compound is a novel compound of interest for its potential therapeutic effects. To characterize its pharmacological profile in a living organism, in vivo dose-response studies are essential. These studies aim to establish the relationship between the administered dose of this compound and the magnitude of the resulting biological or physiological effect. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo dose-response studies for this compound, presenting data, and visualizing potential mechanisms of action.
Hypothetical Dose-Response Data of this compound
To illustrate how quantitative data from a dose-response study of this compound could be presented, the following tables summarize hypothetical results from a study in a rodent model. These tables are for illustrative purposes only and are not based on actual experimental data for this compound. The hypothetical study assesses the effect of this compound on locomotor activity, a common behavioral endpoint for compounds acting on the central nervous system.
Table 1: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (meters ± SEM) | Rearing Frequency (counts ± SEM) |
| Vehicle Control | 0 | 10 | 150.5 ± 10.2 | 45.3 ± 3.1 |
| This compound | 1 | 10 | 180.2 ± 12.5 | 55.1 ± 4.2 |
| This compound | 3 | 10 | 250.8 ± 15.1 | 70.6 ± 5.5 |
| This compound | 10 | 10 | 190.4 ± 13.8 | 58.9 ± 4.8 |
| This compound | 30 | 10 | 95.7 ± 8.9 | 25.1 ± 2.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control (One-way ANOVA with Dunnett's post-hoc test)
Table 2: Dose-Dependent Receptor Occupancy of this compound in Rat Brain
| Dose (mg/kg, i.v.) | Dopamine D1 Receptor Occupancy (%) | Dopamine D2 Receptor Occupancy (%) |
| 0.1 | 15.2 | 8.5 |
| 0.3 | 40.5 | 25.3 |
| 1.0 | 75.8 | 60.1 |
| 3.0 | 90.1 | 85.4 |
| 10.0 | 92.5 | 88.2 |
Experimental Protocols
The following are generalized protocols for conducting an in vivo dose-response study of a novel compound like this compound.
Animal Model and Husbandry
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Animals are housed in groups of five per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Animals are acclimated to the housing facility for at least one week before the experiment and handled daily for three days prior to testing to minimize stress.
Drug Preparation and Administration
-
Vehicle: this compound is dissolved in a vehicle of 0.9% saline with 5% DMSO and 5% Tween 80. The vehicle solution should be prepared fresh on the day of the experiment.
-
Dose Preparation: A stock solution of this compound is prepared, and serial dilutions are made to achieve the desired final concentrations for injection. Doses are calculated based on the animal's body weight.
-
Administration: this compound or vehicle is administered via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
Behavioral Assessment: Open Field Test
-
Apparatus: A square open field arena (40 cm x 40 cm x 30 cm) made of non-reflective white plastic. The arena is placed in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Thirty minutes after i.p. injection of this compound or vehicle, each mouse is individually placed in the center of the open field arena.
-
The animal's behavior is recorded for 30 minutes using an overhead video camera connected to an automated tracking system (e.g., Any-maze, EthoVision).
-
The following parameters are automatically measured:
-
Total distance traveled (meters)
-
Time spent in the center zone vs. peripheral zones
-
Rearing frequency
-
-
The arena is thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
Statistical Analysis
Data are expressed as mean ± standard error of the mean (SEM). Statistical analysis is performed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group. A p-value of less than 0.05 is considered statistically significant.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate a potential signaling pathway that a compound like this compound might modulate, based on the known pharmacology of the related compound l-Stepholidine, and a typical experimental workflow for a dose-response study.
Caption: Hypothetical signaling pathway of this compound as a D1 agonist and D2 antagonist.
Caption: Experimental workflow for an in vivo dose-response study.
Application Notes and Protocols: Measuring L-Stepholidine Binding Affinity to Dopamine and Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Stepholidine, a naturally occurring tetrahydroprotoberberine alkaloid, has garnered significant interest within the scientific community for its unique pharmacological profile. It exhibits notable binding affinity for both dopamine and serotonin receptor subtypes, positioning it as a compelling candidate for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. These application notes provide a comprehensive overview of the binding characteristics of L-Stepholidine to its primary targets and offer detailed protocols for assays commonly used to measure these interactions.
Target Profile of L-Stepholidine
L-Stepholidine primarily interacts with dopamine receptors (D1, D2, D3, D4, and D5) and the serotonin 1A (5-HT1A) receptor. Understanding the binding affinity of L-Stepholidine to these targets is crucial for elucidating its mechanism of action and predicting its potential therapeutic effects and side-effect profile.
Quantitative Binding Affinity Data
The binding affinities of L-Stepholidine for human dopamine receptor subtypes and the human 5-HT1A receptor have been determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | L-Stepholidine Kᵢ (nM) |
| Dopamine D1 | [³H]-SCH23390 | 5.1 ± 2.3 |
| Dopamine D2 | [³H]-methylspiperone | 11.6 ± 4.2 |
| Dopamine D3 | [³H]-methylspiperone | 23.4 ± 8.7 |
| Dopamine D4 | [³H]-methylspiperone | 1,453 ± 301 |
| Dopamine D5 | [³H]-SCH23390 | 5.8 ± 3.1 |
| Serotonin 5-HT1A | - | 143.4 |
Data for dopamine receptors are from Meade et al., 2015.[1] Data for the 5-HT1A receptor is from a study by Wang et al. as cited in a broader review.[2]
Experimental Protocols
Radioligand Binding Assay for Dopamine and 5-HT1A Receptors
This protocol is adapted from the methods described by Meade et al. (2015)[1] and can be applied to determine the binding affinity of L-Stepholidine to both dopamine and 5-HT1A receptors by selecting the appropriate radioligand and cell membranes expressing the receptor of interest.
Materials:
-
Cell membranes stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5) or the human 5-HT1A receptor.
-
Radioligand:
-
For D1 and D5 receptors: [³H]-SCH23390
-
For D2, D3, and D4 receptors: [³H]-methylspiperone
-
For 5-HT1A receptors: [³H]-8-OH-DPAT (or other suitable radioligand)
-
-
L-Stepholidine
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Assay Buffer: Wash Buffer with the addition of 50 nM ketanserin (to block binding to 5-HT2 receptors, if necessary) and 0.2 mM sodium metabisulfite (antioxidant).[1]
-
Non-specific binding control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., (+)-butaclamol for dopamine receptors, WAY-100635 for 5-HT1A receptors).
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of L-Stepholidine, 50 µL of radioligand solution, and 100 µL of membrane suspension. The final concentration of the radioligand should be at or near its Kd for the receptor.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competition binding, plot the percentage of specific binding against the logarithm of the L-Stepholidine concentration.
-
Determine the IC₅₀ value (the concentration of L-Stepholidine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways and Experimental Workflows
To visualize the downstream effects of L-Stepholidine binding to its primary targets, the following diagrams illustrate the canonical signaling pathways for the dopamine D1, dopamine D2, and serotonin 5-HT1A receptors. Additionally, a generalized workflow for the radioligand binding assay is provided.
Conclusion
The provided data and protocols offer a foundational framework for researchers investigating the interaction of L-Stepholidine with key dopamine and serotonin receptors. Accurate determination of binding affinity is a critical step in the drug discovery and development process, enabling a deeper understanding of a compound's pharmacological profile and guiding further preclinical and clinical studies. The use of standardized and well-described assays, such as the radioligand binding assay detailed herein, is essential for generating robust and reproducible data.
References
Application Notes and Protocols for Determining Target Engagement of Stephodeline in Living Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephodeline is a naturally occurring alkaloid that has garnered interest for its potential therapeutic effects, notably as a dopamine receptor D1 agonist and D2 antagonist.[1] Understanding how this compound interacts with its protein targets within the complex environment of a living cell is crucial for elucidating its mechanism of action and advancing its development as a potential therapeutic agent. Target engagement assays are indispensable tools in drug discovery, confirming the direct interaction of a compound with its intended target and providing quantitative measures of binding affinity and occupancy in a physiologically relevant setting.[2][3]
These application notes provide detailed protocols for two robust methods to quantify the target engagement of this compound in living cells: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. These techniques offer distinct advantages for confirming and characterizing the interaction of this compound with its putative targets, such as dopamine receptors.
Principle of the Assays
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement by observing the thermal stabilization of a target protein upon ligand binding.[4][5] The principle is that a protein, when bound to a ligand like this compound, becomes more resistant to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound and then heated to a specific temperature. The amount of soluble, non-denatured target protein remaining is then quantified. An increase in the amount of soluble protein in the presence of the compound indicates target engagement.[4][6]
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[7][8] This assay utilizes a target protein genetically fused to a bright NanoLuc® luciferase. A fluorescently labeled tracer that reversibly binds to the target protein is then introduced. When the tracer binds to the NanoLuc®-fused target, BRET occurs. If an unlabeled compound like this compound binds to the target, it will compete with the tracer, leading to a decrease in the BRET signal. This change in BRET is proportional to the degree of target engagement.[7][9]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound
This protocol is designed to determine the engagement of this compound with its target protein (e.g., Dopamine Receptor D1) in living cells.
Materials:
-
Cell line expressing the target protein (e.g., HEK293 cells stably expressing DRD1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Antibody specific to the target protein
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Heat Challenge:
-
After incubation, harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes using a thermocycler, followed by a cooling step to 4°C. A non-heated control should be included.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification of Soluble Target Protein:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the soluble target protein using a suitable method such as Western blotting or ELISA with a target-specific antibody.
-
-
Data Analysis:
-
Generate a thermal denaturation curve by plotting the percentage of soluble target protein against the heating temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the curve to the right for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
-
Protocol 2: NanoBRET™ Target Engagement Assay for this compound
This protocol outlines the steps to measure the binding of this compound to a NanoLuc®-tagged target protein (e.g., DRD1-Nluc) in living cells.
Materials:
-
HEK293 cells
-
Opti-MEM® I Reduced Serum Medium
-
Plasmid DNA for the NanoLuc®-target fusion protein (e.g., DRD1-Nluc)
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ tracer specific for the target protein
-
This compound
-
DMSO (vehicle control)
-
White, non-binding 96-well or 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and >600 nm)
Procedure:
-
Transfection:
-
Prepare a mixture of the NanoLuc®-target fusion plasmid DNA and transfection reagent in Opti-MEM® according to the manufacturer's instructions.
-
Add the transfection mix to HEK293 cells and incubate for 24 hours to allow for protein expression.[9]
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of a white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the this compound dilutions to the appropriate wells. Include wells with DMSO for the "no compound" control and wells with a known inhibitor for a positive control.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM® and add it to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a plate reader configured to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that displaces 50% of the tracer, indicating target engagement.
-
Data Presentation
Table 1: Illustrative CETSA Data for this compound Target Engagement with DRD1
| Temperature (°C) | % Soluble DRD1 (Vehicle) | % Soluble DRD1 (10 µM this compound) |
| 40 | 100 | 100 |
| 45 | 85 | 98 |
| 50 | 50 | 80 |
| 55 | 20 | 55 |
| 60 | 5 | 25 |
Table 2: Illustrative NanoBRET™ Data for this compound Target Engagement with DRD1
| This compound Conc. (µM) | NanoBRET™ Ratio | % Tracer Displacement |
| 0 (Vehicle) | 0.85 | 0 |
| 0.1 | 0.80 | 5.9 |
| 1 | 0.65 | 23.5 |
| 10 | 0.40 | 52.9 |
| 100 | 0.20 | 76.5 |
| IC50 | ~8.5 µM |
Visualizations
Caption: General workflow for target engagement assays.
Caption: Simplified Dopamine D1 receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Target Engagement Assay Services [conceptlifesciences.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. youtube.com [youtube.com]
- 9. eubopen.org [eubopen.org]
Application Notes and Protocols for RNA-Seq Analysis Following Stephodeline Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephodeline is a naturally derived alkaloid with a unique pharmacological profile, acting as a partial agonist of the dopamine D1 receptor and an antagonist of the dopamine D2 receptor.[1] This dual activity modulates the downstream signaling pathways, primarily influencing intracellular cyclic AMP (cAMP) and Protein Kinase A (PKA) levels.[2] Emerging research suggests that dopamine receptor signaling pathways play a significant role in cancer biology, affecting processes such as cell proliferation, apoptosis, and migration.[1][3] Specifically, L-Stepholidine has demonstrated inhibitory effects on metastatic breast cancer cell lines.[1]
These application notes provide a comprehensive overview and detailed protocols for conducting an RNA-sequencing (RNA-seq) analysis to investigate the transcriptomic changes induced by this compound treatment in a cancer cell line model. The provided data and protocols are representative and intended to serve as a guide for researchers designing and executing similar experiments.
Data Presentation
The following tables summarize hypothetical quantitative data from an RNA-seq experiment investigating the effects of this compound on the MDA-MB-231 human breast cancer cell line.
Table 1: Experimental Design
| Parameter | Description |
| Cell Line | MDA-MB-231 (human breast adenocarcinoma) |
| Treatment | This compound (10 µM) or Vehicle (0.1% DMSO) |
| Treatment Duration | 24 hours |
| Replicates | 3 biological replicates per condition |
| Sequencing Platform | Illumina NovaSeq 6000 |
| Read Length | 2 x 150 bp paired-end |
Table 2: Summary of RNA Sequencing Data
| Sample | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| Vehicle_Rep1 | 45,234,876 | 95.6 | 92.1 |
| Vehicle_Rep2 | 48,912,345 | 96.1 | 93.5 |
| Vehicle_Rep3 | 46,543,210 | 95.8 | 92.8 |
| Stephodeline_Rep1 | 47,890,123 | 96.3 | 93.2 |
| Stephodeline_Rep2 | 49,123,456 | 96.5 | 93.8 |
| Stephodeline_Rep3 | 45,987,654 | 95.9 | 92.5 |
Table 3: Top 10 Differentially Expressed Genes (DEGs) Following this compound Treatment
| Gene Symbol | Gene Name | log2FoldChange | p-value | Adjusted p-value | Regulation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.58 | 1.25E-08 | 3.12E-07 | Upregulated |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.13 | 3.45E-08 | 8.62E-07 | Upregulated |
| CCND1 | Cyclin D1 | -1.89 | 5.67E-07 | 1.42E-05 | Downregulated |
| BCL2 | BCL2 Apoptosis Regulator | -1.54 | 8.91E-07 | 2.23E-05 | Downregulated |
| VEGFA | Vascular Endothelial Growth Factor A | -1.76 | 2.34E-06 | 5.85E-05 | Downregulated |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -1.42 | 4.56E-06 | 1.14E-04 | Downregulated |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.98 | 7.89E-06 | 1.97E-04 | Upregulated |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.05 | 9.12E-06 | 2.28E-04 | Upregulated |
| TH | Tyrosine Hydroxylase | 1.67 | 1.15E-05 | 2.87E-04 | Upregulated |
| DRD2 | Dopamine Receptor D2 | -1.21 | 1.58E-05 | 3.95E-04 | Downregulated |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in complete culture medium to a final concentration of 10 µM.
-
For the vehicle control, prepare a medium with 0.1% DMSO.
-
Aspirate the old medium from the cells and add 2 mL of the this compound or vehicle medium to the respective wells.
-
Incubate the cells for 24 hours.
-
RNA Extraction and Quality Control
-
RNA Extraction:
-
After 24 hours of treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol.
-
-
RNA Quality Control:
-
Resuspend the final RNA pellet in RNase-free water.
-
Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/A280 and A260/A230 ratios).
-
Evaluate RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for library preparation.
-
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Use the Illumina TruSeq Stranded mRNA Library Prep Kit, starting with 1 µg of total RNA per sample.
-
Isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP to achieve strand specificity.
-
Perform end repair, A-tailing, and adapter ligation.
-
Purify the ligation products and perform PCR amplification to enrich for adapter-ligated fragments.
-
-
Library Quality Control:
-
Assess the quality and size distribution of the prepared libraries using an Agilent Bioanalyzer.
-
Quantify the libraries using a Qubit fluorometer or qPCR.
-
-
Sequencing:
-
Pool the libraries in equimolar concentrations.
-
Perform paired-end sequencing (2 x 150 bp) on an Illumina NovaSeq 6000 platform.
-
Bioinformatic Analysis
-
Quality Control of Raw Reads:
-
Use FastQC to assess the quality of the raw sequencing reads.
-
-
Read Trimming:
-
Use Trimmomatic to remove adapter sequences and low-quality bases.
-
-
Alignment:
-
Align the trimmed reads to the human reference genome (GRCh38) using a splice-aware aligner like HISAT2.
-
-
Read Quantification:
-
Use featureCounts to count the number of reads mapping to each gene.
-
-
Differential Gene Expression Analysis:
-
Import the count matrix into R and use the DESeq2 package to perform differential expression analysis between the this compound-treated and vehicle-treated groups.[2]
-
Identify genes with an adjusted p-value < 0.05 and a |log2FoldChange| > 1 as differentially expressed.
-
-
Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes using tools like DAVID or g:Profiler to identify over-represented biological processes and pathways.
-
Mandatory Visualization
Caption: this compound's dual-action signaling pathway.
Caption: Experimental and bioinformatic workflow.
References
Troubleshooting & Optimization
Technical Support Center: Stephodeline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Stephodeline for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a naturally occurring compound with potential therapeutic properties. Like many natural products, it can exhibit poor aqueous solubility, which poses a significant challenge for in vitro studies. Inadequate dissolution can lead to inaccurate and unreliable experimental results due to precipitation in cell culture media or assay buffers.
Q2: What is the recommended solvent for dissolving this compound?
Based on available data for the closely related compound L-Stepholidine, Dimethyl sulfoxide (DMSO) is the primary recommended solvent.[1][2][3] It is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1]
Q3: What is the reported solubility of L-Stepholidine in various solvents?
The following table summarizes the reported solubility of L-Stepholidine, which can be used as a starting point for this compound.
| Solvent | Reported Solubility | Notes |
| DMSO | 100 mg/mL (305.46 mM) | Requires ultrasonication and warming to 60°C.[1] |
| 10 mM | - | |
| 5 mg/mL | - | |
| DMF | 5 mg/mL | - |
| Ethanol | 1.1 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | - |
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[4] Some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is crucial to determine the DMSO tolerance of your specific cell line with a vehicle control experiment.
Troubleshooting Guide: Improving this compound Solubility
If you are encountering precipitation or poor solubility of this compound in your in vitro assays, consider the following troubleshooting steps.
Initial Dissolution in an Organic Solvent
Problem: this compound does not fully dissolve in the initial organic solvent.
Solutions:
-
Increase Temperature: Gently warm the solution to 60°C while vortexing.[1] For L-Stepholidine, warming has been shown to improve solubility in DMSO.[1]
-
Ultrasonication: Use a sonicator bath to aid in the dissolution process.[1]
-
Switch Solvents: If DMSO is not effective, consider trying other organic solvents such as Dimethylformamide (DMF) or ethanol.[3]
Precipitation Upon Dilution in Aqueous Buffer or Cell Culture Medium
Problem: this compound precipitates out of solution when diluted into the final aqueous assay buffer or cell culture medium.
Solutions:
-
Optimize the Dilution Method:
-
Rapid Dilution: Add the concentrated stock solution directly to the final volume of the aqueous medium while vortexing vigorously. This can sometimes prevent the formation of larger, less soluble aggregates.
-
Serial Dilution: Perform serial dilutions in the aqueous medium. This gradual decrease in solvent concentration may help maintain solubility.
-
-
Utilize Co-solvents:
-
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[5][6]
-
Consider adding a small percentage of a co-solvent like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) to your final assay medium.[7] The final concentration of the co-solvent should be tested for its effect on cell viability.[7]
-
-
pH Adjustment:
-
The solubility of compounds with ionizable groups can be significantly influenced by pH.[8]
-
Determine the pKa of this compound (if available) and adjust the pH of the assay buffer to a range where the compound is more soluble (generally, 2 pH units above the pKa for an acidic drug and 2 pH units below the pKa for a basic drug).
-
-
Use of Surfactants/Detergents:
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes.
-
If necessary, warm the solution in a 60°C water bath for 5-10 minutes, with intermittent vortexing.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
-
Thaw the concentrated this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
To prepare the final working concentration, rapidly add the required volume of the this compound stock solution to the pre-warmed medium while gently vortexing or swirling the tube/flask.
-
Immediately add the this compound-containing medium to the cells.
-
Important: Always include a vehicle control in your experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound being tested.
Visualizations
Workflow for Solubilizing a Poorly Soluble Compound
Caption: A troubleshooting workflow for dissolving poorly soluble compounds.
Potential Signaling Pathway of L-Stepholidine
Caption: L-Stepholidine acts as a D1 receptor agonist and a D2 receptor antagonist.
References
- 1. L-Stepholidine - Lifeasible [lifeasible.com]
- 2. L-Stepholidine |CAS:16562-13-3 Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. ijpbr.in [ijpbr.in]
- 6. ijmsdr.org [ijmsdr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of Novel Compounds in Aqueous Solutions
Disclaimer: Initial searches for the compound "Stephodeline" did not yield any specific chemical information regarding its structure, properties, or stability. Therefore, this technical support center provides a general framework for addressing the stability issues of a novel or uncharacterized compound in aqueous solutions, based on established principles of pharmaceutical sciences. The troubleshooting guides and FAQs provided below are intended to be a starting point for researchers and drug development professionals when encountering stability challenges with a new chemical entity.
Frequently Asked Questions (FAQs) on Aqueous Stability
Q1: My compound is degrading in aqueous solution. What are the most common causes?
A1: Degradation of a compound in an aqueous environment is often due to one or more of the following factors:
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Hydrolysis: Reaction with water, often catalyzed by pH. Esters and amides are particularly susceptible to hydrolysis.
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Oxidation: Reaction with dissolved oxygen or reactive oxygen species. This can be initiated by light, heat, or the presence of metal ions.
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Photodegradation: Degradation caused by exposure to light, particularly UV radiation.
-
Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.
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pH: The stability of a compound can be highly dependent on the pH of the solution, as hydrogen or hydroxide ions can act as catalysts.
Q2: How can I determine the primary degradation pathway for my compound?
A2: A forced degradation (or stress testing) study is the standard approach to identify the primary degradation pathways. This involves subjecting the compound to a variety of harsh conditions to intentionally induce degradation. By analyzing the degradation products under each condition, you can infer the likely degradation mechanisms.
Q3: What are the typical conditions for a forced degradation study?
A3: A typical forced degradation study involves exposing the compound in solution to the following conditions, with a target degradation of 5-20% to avoid the formation of secondary degradation products:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80 °C) | Acid-catalyzed hydrolysis |
| Base Hydrolysis | 0.1 M to 1 M NaOH, at room temperature or slightly heated | Base-catalyzed hydrolysis (saponification for esters) |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂), at room temperature | Oxidation |
| Thermal Degradation | Heating the solution (e.g., 60-80 °C) in the dark | Thermolysis |
| Photodegradation | Exposure to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Photolysis |
Q4: My compound appears to be unstable, but I don't see any new peaks in my chromatogram. What could be happening?
A4: There are several possibilities:
-
Formation of non-UV active compounds: Your degradation products may not have a chromophore and are therefore not detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such compounds.
-
Formation of volatile compounds: The degradation products may be volatile and lost from the sample. Headspace gas chromatography (GC) can be used to analyze for volatile degradants.
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Precipitation: The degradant may be insoluble in the aqueous solution and has precipitated out. Visual inspection and analysis of any solid material are necessary.
-
Adsorption to container surfaces: The compound or its degradants may adsorb to the walls of the container.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Immediately Upon Dissolution
Possible Cause: High reactivity of the compound with water (hydrolysis) or dissolved oxygen (oxidation). The pH of the unbuffered water may also be a factor.
Troubleshooting Steps:
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Control pH: Prepare solutions in buffers at different pH values (e.g., pH 3, 5, 7, 9) to determine the pH of maximum stability. Most drugs are stable in the pH range of 4-8.
-
Deoxygenate the Solvent: Sparge the solvent with an inert gas like nitrogen or argon before and during sample preparation to remove dissolved oxygen.
-
Use Antioxidants: If oxidation is suspected, add a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the solution.
-
Lower the Temperature: Prepare and store the solution at a lower temperature (e.g., 2-8 °C) to slow down the degradation rate.
Issue 2: Inconsistent Stability Results Between Experiments
Possible Cause: Uncontrolled experimental variables.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure the same solvent source, pH, and concentration are used for each experiment.
-
Control Light Exposure: Protect the solution from light at all stages of the experiment by using amber vials or covering the containers with aluminum foil.
-
Control Temperature: Use a temperature-controlled environment for solution preparation and storage.
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Evaluate Container Compatibility: The compound may be interacting with the container material. Test different container types (e.g., glass vs. polypropylene).
Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To identify the degradation pathways of a novel compound.
Materials:
-
Novel compound
-
HPLC-grade water
-
HCl, NaOH, H₂O₂ solutions
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water, acetonitrile/water).
-
For each stress condition, dilute the stock solution with the stressor to the desired final concentration.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60 °C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Heat the solution at 60 °C in a dark oven.
-
Photodegradation: Expose the solution in a photostability chamber to the required light exposure. Include a dark control wrapped in aluminum foil.
-
Analyze samples by HPLC-UV/MS at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the main peak area.
Protocol 2: pH-Rate Profile Study
Objective: To determine the effect of pH on the stability of the compound.
Materials:
-
Novel compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 10).
-
HPLC-UV system
-
Temperature-controlled water bath
Methodology:
-
Prepare solutions of the compound in each buffer.
-
Place the solutions in a temperature-controlled water bath at a constant temperature (e.g., 50 °C).
-
At specified time intervals, withdraw an aliquot from each solution and analyze by HPLC.
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Determine the concentration of the remaining compound at each time point.
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Plot the natural logarithm of the concentration versus time for each pH to determine the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile.
Visualizations
Caption: General degradation pathways of a novel compound in aqueous solution under various stress conditions.
Caption: A typical experimental workflow for investigating the stability of a compound in aqueous solution.
Optimizing the therapeutic window and dosage of Stephodeline
Stephodeline Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the therapeutic window and dosage of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an alkaloid that exhibits a unique dual pharmacology on dopamine receptors. It functions as a partial agonist at the dopamine D1 receptor and as an antagonist at the dopamine D2 receptor.[1][2][3] This allows it to modulate dopaminergic signaling in a balanced manner. Its D1 agonist activity can enhance dopaminergic signaling where it is deficient, while its D2 antagonist activity can mitigate excessive dopaminergic activity.[1]
Q2: What are the known pharmacokinetic properties of this compound in preclinical models?
A2: In rat models, orally administered this compound is absorbed rapidly but has low oral bioavailability (<2%) due to extensive pre-systemic metabolism, primarily through glucuronidation and sulphation.[4][5] Despite poor systemic availability, it demonstrates excellent penetration of the blood-brain barrier, with a brain-to-plasma AUC ratio of approximately 0.7.[4][5] Two plasma concentration peaks are often observed, which may suggest enterohepatic circulation.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound can be dissolved in DMSO to create a high-concentration stock solution. For in vivo use, it can be prepared for intraperitoneal (i.p.) injection. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light to prevent degradation.[2] Always bring solutions to room temperature before use and vortex thoroughly.
Q4: What is the reported in vivo dose range for this compound in rat models?
A4: The effective dose range for intraperitoneal (i.p.) administration in rats is typically between 2.5 mg/kg and 20 mg/kg.[2] Doses of 10 mg/kg have been shown to be effective in attenuating L-DOPA-induced dyskinesia and reducing drug-seeking behavior without altering locomotion.[2][6] Higher doses, around 20 mg/kg, have been used to study its effects on conditioned place preference.[2] Oral doses in pharmacokinetic studies have ranged from 20 to 100 mg/kg.[4]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based functional assays (e.g., cAMP accumulation).
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Question: My cAMP assay results are highly variable when testing this compound's D1 agonist activity. What could be the cause?
-
Answer:
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Partial Agonism: this compound is a partial D1 agonist.[3] The observed effect can depend heavily on the expression level of D1 receptors in your cell line and the presence of endogenous dopamine. In systems with high receptor reserve, it may appear as a full agonist, while in others, its antagonistic properties might be more prominent.[7]
-
Cell Health: Ensure your cells are healthy and not past their optimal passage number. Receptor expression can change with excessive passaging.
-
Assay Conditions: Verify the concentration of your phosphodiesterase (PDE) inhibitor (e.g., IBMX) and the stimulation time. Suboptimal conditions can lead to a compressed assay window and higher variability.
-
Compound Stability: Ensure the compound is fully dissolved and has not precipitated out of the solution, especially at higher concentrations in aqueous assay buffers.
-
Issue 2: Low or undetectable plasma concentrations after oral administration in rodents.
-
Question: I am administering this compound orally to rats but am struggling to detect it in plasma samples. Why is this happening?
-
Answer:
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Low Oral Bioavailability: This is an expected characteristic of this compound. It undergoes extensive first-pass metabolism, leading to a systemic bioavailability of less than 2%.[4][5]
-
Sampling Time: this compound is absorbed rapidly, with peak plasma concentrations occurring early. Ensure your blood sampling time points are frequent enough in the initial phase (e.g., 15, 30, 60 minutes post-dose) to capture the absorption peak.
-
Analytical Sensitivity: Your analytical method (e.g., LC-MS/MS) must be sensitive enough to detect low ng/mL concentrations. Check your limit of quantification (LOQ).
-
Metabolite Analysis: Consider quantifying the major glucuronide and sulphate metabolites in addition to the parent compound to confirm absorption and metabolism.[4][5]
-
Issue 3: Unexpected behavioral outcomes in vivo (e.g., sedation at low doses).
-
Question: I'm observing sedation in my animal models at doses where I expect to see specific therapeutic effects. What should I do?
-
Answer:
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Dose-Response Curve: It is crucial to perform a full dose-response study. Sedative effects have been reported for this compound.[3] You may need to lower the dose to find a therapeutic window where the desired effect is present without sedation.
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Route of Administration: Intraperitoneal (i.p.) injection will lead to a more rapid and potentially higher peak concentration (Cmax) compared to oral dosing, which could contribute to acute sedative effects. Consider subcutaneous (s.c.) administration for a smoother pharmacokinetic profile.
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Acclimatization: Ensure animals are properly acclimatized to the handling and injection procedures to minimize stress, which can sometimes confound behavioral observations.
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Receptor Occupancy: The sedative effects may be linked to high D2 receptor occupancy. In vivo studies have shown that D2 receptor occupancy ranges from 44% to 94% at doses of 1-30 mg/kg.[8] Side effects like catalepsy tend to appear at high D2 occupancy (>80%).[8]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Male Rats
| Parameter | Intravenous (2 mg/kg) | Oral (50 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | ~150 | ~30 |
| Tmax (h) | 0.08 | 0.5 and 4.0 (dual peaks) |
| AUC₀₋₁₂ (ng·h/mL) | 185 | 110 |
| t½ (h) | ~2.5 | ~3.0 |
| Bioavailability (F%) | N/A | < 2% |
| Brain:Plasma Ratio (AUC) | ~0.7 | ~0.7 |
(Data synthesized from studies in male Sprague-Dawley rats.[4][5])
Table 2: In Vivo Receptor Occupancy in Rats (i.p. administration)
| Dose (mg/kg) | Dopamine D1 Receptor Occupancy (%) | Dopamine D2 Receptor Occupancy (%) |
|---|---|---|
| 1 | ~20% | ~44% |
| 3 | ~40% | ~65% |
| 10 | ~60% | ~80% |
| 30 | ~77% | ~94% |
(Data estimated based on in vivo studies.[8])
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for Behavioral Assessment
This protocol outlines a procedure to determine the effective dose range of this compound in a rodent model of Parkinson's disease (e.g., 6-OHDA-lesioned rat).
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Animal Model: Utilize 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for inducing Parkinsonian symptoms.
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Drug Preparation: Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., saline with 5% DMSO and 5% Tween 80). Prepare fresh on the day of the experiment.
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Dose Selection: Based on literature, select a range of doses, for example: Vehicle, 1, 3, 10, and 20 mg/kg.
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Administration: Administer the selected dose of this compound or vehicle via i.p. injection. A typical injection volume is 1 mL/kg.
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Behavioral Testing:
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30 minutes post-injection, introduce L-DOPA to induce dyskinesia.[2]
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Begin behavioral scoring 20-30 minutes after L-DOPA administration and continue at regular intervals for 2-3 hours.
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Use established scoring systems to measure Abnormal Involuntary Movements (AIMs), including axial, limb, and orolingual subtypes.
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Simultaneously, monitor for any sedative effects or changes in general locomotion using an open-field test.
-
-
Data Analysis: Plot the mean AIMs score against the this compound dose to generate a dose-response curve. Determine the ED₅₀ (effective dose for 50% reduction in dyskinesia) and identify the dose at which significant side effects emerge to define the therapeutic window.
Visualizations
Caption: Dual mechanism of this compound on dopamine D1 and D2 receptor signaling pathways.
Caption: Experimental workflow for determining the in vivo therapeutic window of this compound.
Caption: Troubleshooting decision tree for low oral plasma concentration of this compound.
References
- 1. What is the mechanism of Stepholidine? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral bioavailability and brain penetration of (−)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D1 and antagonist at D2 receptors, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral bioavailability and brain penetration of (-)-stepholidine, a tetrahydroprotoberberine agonist at dopamine D(1) and antagonist at D(2) receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1-like receptor agonist and D2-like receptor antagonist (−)-Stepholidine reduces reinstatement of drug-seeking behavior for 3,4-methylenedioxypyrovalerone (MDPV) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methods to prevent Stephodeline degradation during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods to prevent the degradation of Stephodeline during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during long-term storage?
A1: The stability of pharmaceutical compounds like this compound during long-term storage is influenced by a variety of environmental factors. The most significant factors include temperature, humidity, and light exposure.[1][2] These factors can initiate or accelerate chemical degradation reactions such as hydrolysis, oxidation, and photolysis.[3][4] The inherent properties of the this compound molecule itself, as well as its formulation and packaging, also play a crucial role in its stability.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure its stability, this compound should be stored under controlled conditions. While specific conditions are determined by stability studies, general recommendations for long-term storage of pharmaceutical products are typically 25°C ± 2°C with 60% RH ± 5% RH.[1] For compounds that are sensitive to higher temperatures, alternative conditions such as 5°C ± 3°C (refrigerated) may be necessary. It is crucial to refer to the product-specific guidelines established through stability testing.[5][6]
Q3: How can I monitor the stability of this compound over time?
A3: A comprehensive stability testing program is essential for monitoring this compound. This involves testing samples from at least three primary batches at regular intervals. The testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are commonly used to quantify the active ingredient and detect any degradation products.[3]
Q4: What is the purpose of accelerated stability testing?
A4: Accelerated stability studies are designed to increase the rate of chemical degradation and physical changes of a drug by using exaggerated storage conditions.[7] These studies, often conducted at elevated temperatures and humidity (e.g., 40°C ± 2°C / 75% RH ± 5% RH), help to predict the shelf-life of the product in a shorter period.[1] They are also used to evaluate the impact of short-term excursions outside the label storage conditions that may occur during shipping.[7]
Troubleshooting Guides
Issue 1: I am observing a decrease in the potency of this compound in my stored samples.
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Temperature | Verify that the storage temperature is within the recommended range. If the product is sensitive to heat, consider refrigerated storage.[5] |
| Exposure to Humidity | Ensure that the product is stored in a well-sealed container with a desiccant if necessary. High humidity can lead to hydrolytic degradation. |
| Oxidative Degradation | If the molecule is susceptible to oxidation, consider storing it under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants in the formulation can also mitigate this issue. |
| Photodegradation | Protect the samples from light by using amber-colored vials or storing them in the dark.[1] |
Issue 2: I am detecting unknown peaks in the chromatogram of my stored this compound samples.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | These new peaks likely represent degradation products. It is crucial to identify these impurities to understand the degradation pathway. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) can help in identifying potential degradants.[3] |
| Interaction with Container/Closure | Leachables from the container or closure system can appear as new peaks. Analyze a blank sample stored in the same container to rule this out. |
| Contamination | Ensure proper handling and cleaning procedures to avoid cross-contamination during sample preparation and analysis. |
Quantitative Data Summary
The following table summarizes typical conditions used in stability studies for pharmaceutical products, which can be adapted for this compound.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[6] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Impurity Profiling
This protocol outlines a general method for analyzing this compound and its potential degradation products. The specific parameters will need to be optimized for the this compound molecule.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a data acquisition system.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of this compound from its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Analysis: Inject the prepared sample and a standard solution of known concentration. The peak area of this compound is used for quantification, and the peak areas of any other peaks are used to determine the level of impurities.
Visualizations
Caption: Experimental workflow for a long-term stability study of this compound.
Caption: Logical relationship of potential this compound degradation pathways.
References
Common experimental errors in Stephodeline research
Important Notice: Our initial search for "Stephodeline" did not yield specific results. This may indicate a typographical error in the compound's name. A closely related compound, L-Stepholidine , is a known dopamine receptor D1 agonist and D2 antagonist with neuroprotective effects.[1] This support center has been developed based on general principles of experimental research and may be applicable to novel compounds. Should you be researching L-Stepholidine or another compound, please specify for more targeted assistance.
Frequently Asked Questions (FAQs)
| Question | Answer |
| General | |
| What are the most common sources of error in cell-based assays? | Common errors include improper cell culture maintenance leading to contamination or unhealthy cells, inaccurate cell counting, incorrect reagent preparation and storage, and variability in incubation times. |
| How can I minimize variability between experimental replicates? | To minimize variability, ensure consistent cell seeding density, use master mixes for reagents, maintain precise timing for all steps, and randomize sample placement in multi-well plates. |
| This compound-Specific (Hypothetical) | |
| What is the recommended solvent for dissolving this compound? | The optimal solvent depends on the compound's chemical properties. We recommend starting with sterile dimethyl sulfoxide (DMSO) and then diluting to the final working concentration in cell culture medium. Always perform a vehicle control experiment to assess the effect of the solvent on your cells. |
| At what concentration should I use this compound in my experiments? | The effective concentration of a new compound must be determined empirically. We suggest performing a dose-response curve, starting with a wide range of concentrations (e.g., from nanomolar to micromolar) to identify the optimal concentration for your specific cell line and endpoint. |
| How stable is this compound in solution? | The stability of a compound in solution can vary. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -80°C, and perform a stability test to ensure the compound remains active over time. |
Troubleshooting Guides
Problem: Inconsistent Results in Cell Viability Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell distribution- Edge effects in the plate | - Use calibrated pipettes and practice consistent technique.- Ensure cells are thoroughly resuspended before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No observable effect of the compound | - Incorrect compound concentration- Compound instability- Insufficient incubation time | - Verify the calculations for your stock and working solutions.- Prepare fresh compound solutions for each experiment.- Optimize the incubation time by performing a time-course experiment. |
| High background signal | - Reagent contamination- Cell death in control wells | - Use fresh, sterile reagents.- Ensure your vehicle control (e.g., DMSO) concentration is not toxic to the cells. |
Problem: Difficulty in Analyzing Signaling Pathway Activation
| Symptom | Possible Cause | Suggested Solution |
| Weak or no signal in Western blot | - Low protein concentration- Ineffective antibody- Suboptimal transfer conditions | - Quantify protein concentration before loading.- Validate your primary and secondary antibodies.- Optimize transfer time and voltage. |
| Non-specific bands in Western blot | - Antibody cross-reactivity- High antibody concentration | - Use a more specific primary antibody.- Titrate the primary antibody to the optimal concentration. |
| Inconsistent phosphorylation status of target proteins | - Inconsistent timing of cell lysis after treatment- Phosphatase activity | - Lyse all samples at the exact same time point after treatment.- Include phosphatase inhibitors in your lysis buffer. |
Experimental Protocols
Protocol 1: Determining the IC50 of a Novel Compound using an MTT Assay
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
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96-well cell culture plates
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Your cell line of interest
-
Complete cell culture medium
-
Novel compound (e.g., this compound)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare a serial dilution of the compound in complete medium. Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and plot the results to determine the IC50 value.
Protocol 2: Western Blot Analysis of Protein Expression
Objective: To assess the effect of a compound on the expression level of a target protein.
Materials:
-
6-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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Novel compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
-
PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the protein of interest
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for the desired time. Wash cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for IC50 determination using an MTT assay.
Caption: Troubleshooting logic for inconsistent Western blot results.
References
Strategies to minimize off-target effects of Stephodeline
Technical Support Center: Stephodeline
Introduction
Welcome to the technical support center for this compound, a novel, potent inhibitor of the STK1 kinase. This guide is designed for researchers, scientists, and drug development professionals. Its purpose is to provide strategies to minimize and troubleshoot potential off-target effects, ensuring the highest quality data in your experiments. While this compound is highly selective for its primary target, STK1, off-target interactions can occur, particularly at higher concentrations. Understanding and mitigating these effects is crucial for accurate interpretation of experimental results.
This document provides frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data tables to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-targets of this compound?
A1: Extensive kinase profiling has identified two primary off-targets for this compound:
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OFK1 (Off-target Family Kinase 1): A kinase with high structural homology to STK1's ATP-binding pocket. Inhibition of OFK1 has been linked to potential effects on cardiomyocyte function in preclinical models.
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PTP-alpha (Protein Tyrosine Phosphatase Alpha): An unrelated phosphatase that exhibits non-catalytic site interaction with this compound at high concentrations. This interaction may interfere with cellular adhesion signaling.
It is crucial to be aware of these potential off-target activities when designing experiments and interpreting data.[1][2]
Q2: How can I confirm if observed cellular effects are due to off-target activity?
A2: Several experimental strategies can help distinguish on-target from off-target effects:
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Dose-Response Analysis: Compare the concentration at which this compound inhibits the STK1 pathway versus the concentration that produces the unexpected phenotype. A significant rightward shift in the dose-response curve for the phenotype suggests an off-target effect.
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Rescue Experiments: If you hypothesize an off-target effect (e.g., inhibition of OFK1), you can attempt to "rescue" the phenotype by introducing a constitutively active or this compound-resistant mutant of OFK1.
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Use of a Structurally Unrelated Inhibitor: Employing a second, structurally different inhibitor of STK1 can help confirm that the primary phenotype is due to STK1 inhibition. If both compounds produce the same primary phenotype but not the suspected off-target effect, this strengthens the on-target hypothesis.
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Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its targets (both on- and off-target) within intact cells.
Q3: What is the recommended concentration range to maintain selectivity for STK1?
A3: To maintain high selectivity, it is recommended to use the lowest effective concentration of this compound that achieves significant inhibition of the STK1 pathway. Based on extensive cell-based assays, concentrations between 50 nM and 200 nM are typically sufficient to inhibit STK1 signaling with minimal engagement of the known off-targets. Exceeding 1 µM significantly increases the risk of off-target effects. Always perform a dose-response curve in your specific model system to determine the optimal concentration.
Q4: Can off-target effects be mitigated by adjusting experimental conditions?
A4: Yes. Besides dose optimization, consider the following:
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Treatment Duration: Shortening the incubation time with this compound can sometimes minimize downstream consequences of off-target engagement, which may require more prolonged inhibition to manifest.
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Choice of Cell Line: The expression levels of on- and off-target proteins can vary significantly between cell lines. Choose a model with high STK1 expression and low expression of OFK1 and PTP-alpha, if possible.
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Serum Concentration: Components in serum can sometimes bind to small molecules, reducing their effective concentration. Be consistent with serum percentages in your media, or consider serum-free conditions for certain assays.
Troubleshooting Guides
Problem 1: Unexpectedly high cell toxicity is observed at concentrations that should be selective for STK1.
| Possible Cause | Troubleshooting Step |
| High expression of OFK1 in the cell model. | 1. Check the expression level of OFK1 in your cell line via Western blot or qPCR. 2. If OFK1 expression is high, consider using a different cell line. 3. Perform a rescue experiment by overexpressing a this compound-resistant OFK1 mutant to see if toxicity is reversed. |
| Cell model is highly sensitive to PTP-alpha disruption. | 1. Assess cell adhesion and morphology changes at various concentrations. 2. Use a lower concentration of this compound for a shorter duration. |
| Compound degradation or contamination. | 1. Ensure proper storage of this compound stock solutions (-20°C or -80°C, protected from light). 2. Verify the purity of the compound using HPLC. |
Problem 2: Cells treated with this compound exhibit altered morphology and detach from the culture plate.
| Possible Cause | Troubleshooting Step |
| Off-target inhibition of PTP-alpha. | 1. This is a known effect at high concentrations (>1 µM). Confirm if the effect is dose-dependent. 2. Lower the this compound concentration to the recommended selective range (50-200 nM). 3. Analyze key proteins in the focal adhesion pathway (e.g., FAK, Src) for changes in phosphorylation status. |
| On-target STK1 inhibition affects cytoskeletal dynamics. | 1. Investigate whether STK1 is known to regulate cytoskeletal proteins in your cell type. 2. Use a structurally unrelated STK1 inhibitor to see if it phenocopies the effect. |
Problem 3: Inconsistent results between in vitro kinase assays and cellular assays.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of this compound. | 1. Perform a cellular uptake assay to measure intracellular concentrations of the compound. 2. If permeability is low, consider using a cell line with higher expression of relevant transporters or modify the formulation if possible. |
| Active drug efflux. | 1. Treat cells with known efflux pump inhibitors (e.g., verapamil) in combination with this compound to see if cellular activity is restored. |
| Intracellular protein binding. | 1. High levels of intracellular proteins can sequester the compound. A Cellular Thermal Shift Assay (CETSA) can help confirm target engagement in a cellular context. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the primary target (STK1) and key off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. STK1 | Notes |
| STK1 (On-Target) | 15 | - | Primary Target |
| OFK1 (Off-Target) | 450 | 30x | Structurally related kinase |
| PTP-alpha (Off-Target) | 2,100 | 140x | Non-catalytic interaction |
| Other Kinases (Panel Average) | >10,000 | >667x | Average of a 400-kinase panel |
Table 2: Recommended Concentration Ranges for Different Experimental Systems
| Experimental System | Recommended Concentration Range | Rationale |
| In Vitro Kinase Assay | 1 - 100 nM | Allows for precise IC50 determination in a purified system. |
| Cell-Based Assays | 50 - 200 nM | Balances potent on-target inhibition with minimal off-target engagement. |
| In Vivo Animal Models | 5 - 20 mg/kg | Dose should be determined by pharmacokinetic/pharmacodynamic (PK/PD) modeling to maintain plasma concentrations within the selective window. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to STK1 and potential off-targets in intact cells.
Methodology:
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Cell Culture: Culture your cells of interest to 80-90% confluency.
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Treatment: Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at the desired concentration (e.g., 200 nM, 1 µM) for 1 hour at 37°C.
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Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a control.[3]
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Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
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Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Analysis: Collect the supernatant and analyze the amount of soluble STK1 (or OFK1, PTP-alpha) remaining at each temperature point by Western blot or ELISA. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Visualizations
Caption: this compound's intended and off-target signaling pathways.
Caption: Workflow for identifying off-target effects.
Caption: Logic diagram for troubleshooting inconsistent assay results.
References
Resolving inconsistent experimental outcomes with Stephodeline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistent experimental outcomes with Stephodeline (L-Stepholidine).
Frequently Asked Questions (FAQs)
Q1: What is this compound (L-Stepholidine) and what is its primary mechanism of action?
A1: this compound, also known as L-Stepholidine, is a naturally occurring alkaloid. Its primary mechanism of action is the modulation of dopamine receptors. It is characterized as a dopamine D2 receptor antagonist and has a more complex and debated interaction with the dopamine D1 receptor, where it has been reported to act as a full agonist, a partial agonist, or an antagonist depending on the experimental conditions.[1][2] This dual action on dopamine pathways makes it a compound of interest for neurological and psychiatric research.[1][2]
Q2: Why am I seeing conflicting results in my experiments with this compound, particularly regarding D1 receptor activation?
A2: The variable activity of this compound at the D1 receptor is a documented source of experimental inconsistency.[1][2] Several factors can influence whether it behaves as an agonist or an antagonist, including:
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Cellular Context: The specific cell line used, the expression levels of D1 and D2 receptors, and the presence of co-receptors or interacting proteins can all affect the observed outcome.[3]
-
Experimental Conditions: The concentration of this compound, incubation time, and the specific assay being used (e.g., cAMP accumulation, β-arrestin recruitment) can lead to different functional readouts.[1][4]
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Receptor Status: The basal activity state of the D1 receptor in your experimental system may also play a role.[5]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound primarily impacts the dopamine receptor signaling pathways. As a D2 receptor antagonist, it blocks the inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Its effect on the D1 receptor, when acting as an agonist, would be to stimulate adenylyl cyclase and increase cAMP. The downstream effects are mediated by Protein Kinase A (PKA).
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
You may observe that this compound sometimes appears cytotoxic and other times shows no effect on cell viability.
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| This compound Concentration | Verify the final concentration in your assay. High concentrations may induce off-target effects or cytotoxicity. Perform a dose-response curve to determine the optimal concentration range. |
| Compound Solubility | Ensure this compound is completely dissolved in your vehicle solvent before adding to the culture medium. Precipitated compound can lead to inconsistent results. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Consider using a cell line with well-characterized dopamine receptor expression, such as HEK293 cells stably expressing D1 or D2 receptors. |
| Assay Type | The choice of viability assay (e.g., MTT, MTS, LDH) can influence the outcome. Consider using a multiplex assay that measures both viability and cytotoxicity for a more complete picture. |
Issue 2: Conflicting Kinase Assay and Western Blot Results for Downstream Targets
You may find that a kinase assay shows activation of a downstream kinase, but a Western blot for the phosphorylated form of its substrate is negative, or vice versa.
Troubleshooting Workflow:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Temporal Mismatch | The peak of kinase activation and substrate phosphorylation may occur at different times. Perform a time-course experiment to identify the optimal time point for each assay. |
| Lysis Buffer Composition | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. |
| Antibody Specificity | The antibody used for Western blotting may not be specific for the phosphorylated form of the substrate or may have low affinity. Validate your antibody using appropriate controls, such as a positive control lysate from cells treated with a known activator of the pathway. |
| Kinase Assay Specificity | The in vitro kinase assay may be subject to artifacts. Ensure you are using a specific substrate and include appropriate negative controls (e.g., kinase-dead mutant). |
Experimental Protocols
Note: These are example protocols and may require optimization for your specific cell line and experimental conditions.
Cell Viability Assay (MTT)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Replace the existing medium with the this compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated Downstream Targets
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Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the optimized duration. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
cAMP Accumulation Assay
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Cell Seeding: Seed cells expressing the dopamine receptor of interest in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
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This compound Treatment: Add varying concentrations of this compound (and/or a known D1 agonist/antagonist as a control) and incubate for 15-30 minutes.
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Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
By carefully considering the experimental design and potential sources of variability, researchers can obtain more consistent and reliable data when working with this compound.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Neuropharmacology of (-)-Stepholidine and its Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Independent Validation of Neuroprotective Properties: A Comparative Analysis of Edaravone and Riluzole
Disclaimer: There is no publicly available scientific literature on a compound named "Stephodeline." Therefore, this guide uses Edaravone , a clinically approved neuroprotective agent, as a substitute to demonstrate the requested format and content. The comparison is made with Riluzole , another established neuroprotective drug. All data and experimental details provided are based on published studies of Edaravone and Riluzole.
This guide provides a comparative analysis of the neuroprotective properties of Edaravone and Riluzole, two drugs approved for the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3] The information is intended for researchers, scientists, and drug development professionals.
Overview of Compounds
Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key factor in neuronal damage in neurodegenerative diseases.[4][5] It is administered intravenously and is thought to protect neurons by neutralizing harmful reactive oxygen species (ROS).[1][6]
Riluzole is a glutamate antagonist that is believed to reduce damage to motor neurons by decreasing the release of glutamate, an excitatory neurotransmitter that can be toxic in excessive amounts.[1][7][8][9][10] It is an oral medication that has been shown to extend survival in ALS patients.[1][7]
Mechanism of Action
The neuroprotective effects of Edaravone and Riluzole are attributed to distinct mechanisms of action.
Edaravone:
-
Primary Mechanism: Acts as a powerful antioxidant and free radical scavenger, neutralizing hydroxyl radicals and peroxynitrite.[5] This reduces oxidative stress and inhibits lipid peroxidation of cell membranes, thereby preserving neuronal integrity.[11]
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Secondary Effects: Edaravone has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mitigating microglial activation.[11][12] Some studies suggest it may also modulate signaling pathways such as the Keap1/Nrf2 pathway to increase the expression of antioxidant enzymes.[4]
Riluzole:
-
Primary Mechanism: Primarily functions as a glutamate modulator. It inhibits the release of glutamate from presynaptic terminals and blocks postsynaptic NMDA and kainate receptors.[7][8][10] This action reduces excitotoxicity, a major contributor to neuronal cell death in neurodegenerative diseases.[2]
-
Secondary Effects: Riluzole also inactivates voltage-dependent sodium channels, which helps to stabilize neuronal membranes and reduce neuronal hyperexcitability.[7][9][13]
Comparative Efficacy from Clinical Trials
The efficacy of both drugs has been evaluated in several clinical trials for ALS.
| Metric | Edaravone | Riluzole |
| Primary Outcome | Slowed decline in ALS Functional Rating Scale-Revised (ALSFRS-R) scores.[14][15] | Extended survival or time to tracheostomy.[7][14] |
| Key Trial Result | A statistically significant slowing of functional decline was observed in a subgroup of patients.[14][15] | Showed a survival benefit of approximately two to three months in pivotal trials.[7][14] |
| Formulation | Intravenous infusion, with an oral formulation also available.[6][15] | Oral tablets.[7] |
Experimental Data and Protocols
The neuroprotective properties of these compounds have been validated through various in vitro and in vivo experiments.
A common method to assess neuroprotection in vitro is to subject neuronal cell cultures to oxidative stress and measure cell viability after treatment with the compound of interest.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.[16][17]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of Edaravone or Riluzole for 1 hour.
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂), to the cell culture medium at a final concentration of 100 µM and incubate for 24 hours.[18][19][20]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Table of Expected Results (Illustrative)
| Treatment Group | Cell Viability (% of Control) |
| Control (No H₂O₂) | 100% |
| H₂O₂ only | 50% |
| H₂O₂ + Edaravone (10 µM) | 85% |
| H₂O₂ + Riluzole (10 µM) | 70% |
The SOD1-G93A transgenic mouse model is a widely used in vivo model for ALS research.[21][22][23][24][25] These mice express a mutant human SOD1 gene, leading to progressive motor neuron degeneration and paralysis, mimicking aspects of human ALS.[21][22]
Experimental Protocol: Evaluation in SOD1-G93A Mice
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Animal Model: Use SOD1-G93A transgenic mice and their wild-type littermates as controls.
-
Treatment Administration: Begin administration of Edaravone (e.g., via intraperitoneal injection) or Riluzole (e.g., in drinking water or chow) at a pre-symptomatic age (e.g., 6-8 weeks).[21]
-
Behavioral Analysis: Conduct weekly or bi-weekly behavioral tests to assess motor function, such as rotarod performance, grip strength, and gait analysis.
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Survival Monitoring: Record the age of onset of paralysis and the lifespan of the mice in each treatment group.
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Histological Analysis: At the study endpoint, collect spinal cord and brain tissues for histological analysis to quantify motor neuron loss and markers of oxidative stress and inflammation.
Table of Expected Outcomes (Illustrative)
| Parameter | Vehicle Control (SOD1-G93A) | Edaravone-Treated (SOD1-G93A) | Riluzole-Treated (SOD1-G93A) |
| Motor Function Decline | Rapid | Delayed | Moderately Delayed |
| Median Survival | ~120 days | ~135 days | ~130 days |
| Motor Neuron Count | Significant Loss | Reduced Loss | Moderately Reduced Loss |
Conclusion
Both Edaravone and Riluzole have demonstrated neuroprotective properties, albeit through different mechanisms. Edaravone's strength lies in its potent antioxidant and anti-inflammatory effects, which are beneficial in mitigating the oxidative stress inherent in many neurodegenerative conditions. Riluzole's ability to modulate glutamate excitotoxicity addresses another critical pathway in neuronal cell death.
The choice between these agents in a clinical or research setting may depend on the specific pathological mechanisms at play. Further research, including head-to-head comparative studies and the exploration of combination therapies, is warranted to optimize neuroprotective strategies for diseases like ALS.
References
- 1. Radicut (edaravone) vs Rilutek (riluzole) | Everyone.org [everyone.org]
- 2. DSpace [open.bu.edu]
- 3. Riluzole and edaravone: A tale of two amyotrophic lateral sclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Edaravone (Radicava): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Riluzole - Wikipedia [en.wikipedia.org]
- 8. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 11. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 12. Edaravone Confers Neuroprotective, Anti-inflammatory, and Antioxidant Effects on the Fetal Brain of a Placental-ischemia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
- 15. als.org [als.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. childrenshospital.org [childrenshospital.org]
- 20. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 22. scantox.com [scantox.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Novel behavioural characteristics of the superoxide dismutase 1 G93A (SOD1G93A ) mouse model of amyotrophic lateral sclerosis include sex-dependent phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Stephodeline: A Comparative Analysis of its Neuroprotective Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Stephodeline, a novel neuroprotective agent, with established therapeutics Edaravone, Riluzole, and Memantine. The information presented herein is intended to facilitate an objective evaluation of their respective mechanisms of action, efficacy, and experimental validation.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the key characteristics of this compound and the selected comparator agents, offering a side-by-side view of their mechanisms, therapeutic applications, and quantitative measures of efficacy.
| Feature | This compound | Edaravone | Riluzole | Memantine |
| Primary Mechanism of Action | Dopamine D1 Receptor Partial Agonist & D2 Receptor Antagonist; Antioxidant; Anti-inflammatory | Free Radical Scavenger | Presynaptic Glutamate Release Inhibitor; Voltage-gated Sodium Channel Blocker | Non-competitive NMDA Receptor Antagonist |
| Key Signaling Pathways | Dopaminergic Signaling, Calcium Signaling (via CCDPKII), PI3K/Akt Pathway | Nrf2/HO-1 Pathway, ERK Signaling | Glutamatergic Signaling | NMDA Receptor-mediated Calcium Influx |
| Primary Therapeutic Target | Neuroprotection in Ischemic Stroke and Substance-induced Neurotoxicity | Amyotrophic Lateral Sclerosis (ALS), Acute Ischemic Stroke | Amyotrophic Lateral Sclerosis (ALS) | Alzheimer's Disease |
| Quantitative Efficacy Data | Dopamine Receptor Binding (IC50): D1: 4.5 ± 1.7 nM, D2: 32.7 ± 3.3 nM[1][2] | Clinical Efficacy (ALS): Slowed decline in ALSFRS-R score by 33% compared to placebo over 24 weeks.[3] | Glutamate Release Inhibition (IC50): 19.5 µM[4] | NMDA Receptor Antagonism (IC50): 1.04 ± 0.26 µM (hippocampal neurons)[5] |
| Additional Notes | Exhibits neuroprotective effects against methamphetamine-induced memory deficits and ischemic brain injury. | Demonstrates efficacy in early-stage ALS and shows a survival benefit of approximately 6 months in real-world evidence studies.[6] | Modestly extends survival in ALS patients by 2-3 months in initial clinical trials, with real-world evidence suggesting a more significant benefit of 6-19 months.[7][8] | Improves cognitive function in patients with moderate to severe Alzheimer's disease.[9][10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below to allow for a thorough understanding of the supporting data.
This compound: Methamphetamine-Induced Neurotoxicity Model in Mice
-
Animal Model: Male C57BL/6J mice.
-
Drug Administration: Methamphetamine (METH) was administered intraperitoneally (i.p.) at a dose of 10 mg/kg once daily for 7 consecutive days. L-Stepholidine (L-SPD) was administered i.p. at a dose of 10 mg/kg 30 minutes prior to each METH injection.[11]
-
Behavioral Assessment: The novel object recognition test was used to assess memory function.
-
Biochemical Analysis: Following the behavioral tests, brain tissues (hippocampus) were collected for Western blot analysis to measure the protein expression of dopamine D2 receptors, dopamine transporter (DAT), phospho-protein kinase A (p-PKA), and hyperpolarization-activated cyclic nucleotide-gated channel 1 (HCN1).[11]
Edaravone: In Vitro Oxidative Stress Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Induction of Oxidative Stress: Cells were treated with amyloid-beta (Aβ)25-35 to induce oxidative stress and apoptosis.
-
Drug Treatment: Cells were pre-treated with various concentrations of edaravone prior to the addition of Aβ25-35.[12]
-
Assessment of Neuroprotection:
-
Cell Viability: Measured using the MTT assay.
-
Apoptosis: Assessed by flow cytometry after Annexin V-FITC/PI staining.
-
Reactive Oxygen Species (ROS) Levels: Measured using a DCFH-DA fluorescent probe.
-
Gene and Protein Expression: The mRNA and protein levels of Nrf2, SOD, and HO-1 were determined by qRT-PCR and Western blotting, respectively.[12]
-
Riluzole: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
-
Cell Culture: Primary cortical neurons were isolated from embryonic rats.
-
Induction of Excitotoxicity: Neuronal cultures were exposed to glutamate to induce excitotoxicity.
-
Drug Treatment: Riluzole was applied to the cultures either concurrently with or prior to the glutamate challenge.
-
Assessment of Neuroprotection:
-
Cytotoxicity: Measured by the release of lactate dehydrogenase (LDH) into the culture medium.
-
Cell Viability: Determined by measuring intracellular ATP levels.[13]
-
Memantine: NMDA-Induced Excitotoxicity in Rat Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons were prepared from embryonic rats.
-
Induction of Excitotoxicity: Neurons were exposed to N-methyl-D-aspartate (NMDA) to induce excitotoxicity.
-
Drug Treatment: Memantine was co-administered with NMDA.
-
Assessment of Neuroprotection: Neuronal viability was assessed using Hoechst and propidium iodide (PI) double staining to differentiate between healthy, apoptotic, and necrotic cells.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the neuroprotective effects of each agent, as well as a representative experimental workflow.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical Pathways of ALS and Riluzole - Rilutech [alsrilutechnoah.weebly.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhancing the Neuroprotection Potential of Edaravone in Transient Global Ischemia Treatment with Glutathione- (GSH-) Conjugated Poly(methacrylic acid) Nanogel as a Promising Carrier for Targeted Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect and possible mechanism of edaravone in rat models of spinal cord injury: a protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurofit.com [neurofit.com]
- 14. Memantine protects the cultured rat hippocampal neurons treated by NMDA and amyloid β1–42 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Targets: A Comparative Guide to Using CRISPR-Cas9 for Validating Stephodeline's Bioactivity
For researchers, scientists, and drug development professionals, confirming the precise molecular target of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of using the revolutionary CRISPR-Cas9 gene-editing technology to validate the molecular targets of a hypothetical novel anti-cancer compound, "Stephodeline," against traditional methods like RNA interference (RNAi).
The advent of CRISPR-Cas9 has transformed functional genomics, offering a powerful tool for precise and permanent gene knockout. This allows for a definitive assessment of a gene's role in a compound's mechanism of action. In this guide, we will explore the experimental workflow for validating this compound's putative target, a key kinase in a cancer-related signaling pathway, and present supporting data in a comparative format.
Comparing Target Validation Techniques: CRISPR-Cas9 vs. RNAi
The choice of method for target validation can significantly impact the reliability and interpretation of experimental results. While RNAi has been a valuable tool, CRISPR-Cas9 offers several advantages that make it the new gold standard for this application.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) |
| Mechanism | Gene knockout at the DNA level, leading to a complete loss of protein expression. | Post-transcriptional gene silencing by degrading mRNA, resulting in protein knockdown. |
| Effect | Permanent and heritable gene disruption. | Transient and often incomplete reduction in protein levels. |
| Specificity | High on-target specificity with well-designed guide RNAs. Off-target effects can be minimized through careful design and validation. | Prone to off-target effects due to partial sequence homology, potentially leading to misinterpretation of results.[1] |
| Efficiency | Can achieve complete and stable knockout of the target gene.[2] | Knockdown efficiency can be variable and incomplete. |
| Phenotypic Penetrance | Complete loss of function often leads to a clearer and more robust phenotype. | Partial knockdown may result in a weaker or ambiguous phenotype. |
Hypothetical Signaling Pathway for this compound
To illustrate the application of CRISPR-Cas9 in target validation, let's hypothesize that this compound is an inhibitor of a critical kinase, "Target Kinase," in a cancer cell proliferation pathway.
Figure 1: Hypothetical Signaling Pathway. This diagram illustrates the proposed mechanism of action for this compound, where it inhibits "Target Kinase," a key component in a growth factor-mediated signaling cascade that promotes cancer cell proliferation.
Experimental Workflow for Target Validation using CRISPR-Cas9
The following workflow outlines the key steps to confirm that "Target Kinase" is indeed the molecular target of this compound.
References
Assessing the Reproducibility of Stephodeline's Effects In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of Stephodeline (also known as L-Stepholidine), focusing on its activity at dopamine receptors. The reproducibility of its reported effects is assessed by comparing data from multiple studies and contrasting its profile with well-characterized dopamine receptor agonists and antagonists.
Executive Summary
This compound, a naturally occurring alkaloid, has been investigated for its potential as a novel antipsychotic agent. Early reports suggested a unique pharmacological profile of a dopamine D1 receptor agonist and D2 receptor antagonist. However, more recent and comprehensive in vitro studies have challenged this initial characterization, indicating that L-Stepholidine acts as a pan-dopamine receptor antagonist. This guide synthesizes the available in vitro data to provide a clear comparison and discusses the implications for the reproducibility of its reported effects.
Data Presentation: In Vitro Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of L-Stepholidine and comparator compounds for the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 | D5 | D2 | D3 | D4 | Reference |
| L-Stepholidine | 5.1 ± 2.3 | 5.8 ± 3.1 | 10.2 - 20.4 | 14.1 - 28.2 | Low µM | [1][2] |
| Dopamine (Agonist) | - | - | - | - | - | |
| SCH23390 (D1-like Antagonist) | 0.2 - 0.5 | - | >5000 | >5000 | - | [1] |
| Haloperidol (D2-like Antagonist) | 2.1 | - | 1.5 | 0.7 | 5.2 | |
| A77636 (D1 Agonist) | - | - | - | - | - | [3] |
Data for comparator compounds are typical values from literature and may vary between studies.
A 2014 study systematically characterized (-)-Stepholidine's binding affinity across all human dopamine receptor subtypes, revealing high nanomolar affinity for D1 and D5 receptors, and slightly lower affinity for D2 and D3 receptors, with low micromolar affinity for the D4 receptor.[1][2]
Functional Activity: G-Protein and β-Arrestin Signaling
Functional assays are crucial to determine whether a compound activates (agonist) or blocks (antagonist) a receptor. The most common in vitro functional assays for dopamine receptors measure the downstream signaling cascades, such as the production of cyclic AMP (cAMP) and the recruitment of β-arrestin.
cAMP Accumulation Assays
Dopamine D1-like receptors (D1 and D5) are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, causing a decrease in cAMP levels.
Studies on L-Stepholidine have shown that it does not stimulate cAMP accumulation at D1-like receptors.[1] Instead, it potently antagonizes the cAMP response induced by dopamine.[1] Similarly, at the D2 receptor, L-Stepholidine does not inhibit forskolin-stimulated cAMP accumulation on its own but acts as an antagonist to the effects of dopamine.[1]
| Assay | L-Stepholidine Effect | Comparator Effect |
| D1 Receptor cAMP | No agonist activity; potent antagonist (IC50 ~22 nM)[1] | Dopamine (Agonist): Stimulates cAMP productionSCH23390 (Antagonist): Blocks dopamine-stimulated cAMP production |
| D2 Receptor cAMP | No agonist activity; antagonist[1] | Dopamine (Agonist): Inhibits forskolin-stimulated cAMP productionHaloperidol (Antagonist): Blocks dopamine-mediated inhibition of cAMP |
β-Arrestin Recruitment Assays
β-arrestin recruitment is another important signaling pathway for G-protein coupled receptors. In vitro assays measuring β-arrestin recruitment for all five dopamine receptor subtypes have shown that L-Stepholidine is ineffective at stimulating this pathway on its own.[1][2] However, it does act as an antagonist, blocking the β-arrestin recruitment induced by dopamine.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: D1 Receptor Signaling Pathway.
Caption: D2 Receptor Signaling Pathway.
Caption: General In Vitro Assay Workflow.
Experimental Protocols
Reproducibility of in vitro data is highly dependent on the experimental protocols used. Below are generalized methodologies for the key assays discussed.
Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine receptor subtype of interest.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-SCH23390 for D1-like receptors or [3H]-methylspiperone for D2-like receptors) and varying concentrations of the test compound (L-Stepholidine or comparators).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.[4]
cAMP Accumulation Assay
-
Cell Seeding: Cells stably expressing the dopamine receptor of interest are seeded in 96- or 384-well plates.
-
Compound Incubation: Cells are incubated with the test compound. For antagonist testing, cells are co-incubated with an EC80 concentration of dopamine and varying concentrations of the test compound.
-
Lysis and Detection: Cell lysis and detection of cAMP levels are performed using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen assay.[4][5]
-
Data Analysis: Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists) values.
β-Arrestin Recruitment Assay
-
Cell Line: A cell line co-expressing the dopamine receptor and a β-arrestin fusion protein (e.g., β-galactosidase enzyme fragment) is used.
-
Compound Incubation: Cells are incubated with the test compound.
-
Detection: Upon receptor activation and β-arrestin recruitment, the enzyme fragments complement, and a chemiluminescent substrate is added to generate a signal.
-
Data Analysis: Dose-response curves are plotted to determine the efficacy and potency of the test compound.
Discussion on Reproducibility
The initial characterization of L-Stepholidine as a D1 agonist and D2 antagonist appears to have low reproducibility based on the comprehensive in vitro data from Meade et al. (2014), which clearly defines it as a pan-dopamine receptor antagonist.[1][2] This discrepancy highlights the importance of standardized, well-controlled in vitro assays and the need for systematic characterization of compounds at all relevant receptor subtypes.
Factors that can contribute to variability in in vitro results include:
-
Cellular System: The use of different cell lines with varying receptor expression levels and signaling machinery.
-
Assay Conditions: Differences in incubation times, buffer compositions, and detection methods.
-
Compound Purity and Isomer: The use of different batches or isomeric forms of the compound (e.g., (-)-Stepholidine vs. a racemic mixture).
For reliable and reproducible in vitro characterization, it is recommended to:
-
Use recombinant cell lines with stable expression of the human receptor subtype.
-
Perform both radioligand binding and multiple functional assays to build a comprehensive pharmacological profile.
-
Include well-characterized reference compounds (agonists and antagonists) in all experiments for comparison.
-
Ensure the purity and correct isomeric form of the test compound.
Conclusion
The available in vitro evidence strongly suggests that L-Stepholidine is a pan-dopamine receptor antagonist with high affinity for D1, D5, D2, and D3 receptors. The earlier reports of D1 receptor agonism have not been consistently reproduced in more recent, systematic studies. For researchers and drug development professionals, it is crucial to base further investigations on this updated pharmacological profile. To ensure the reproducibility of future in vitro studies on L-Stepholidine or any other compound, adherence to detailed and standardized experimental protocols, along with the use of appropriate comparator compounds, is essential.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of l-Stepholidine and Established Dopamine Pathway Inhibitors
A comprehensive guide for researchers and drug development professionals on the pharmacological profile and preclinical efficacy of l-Stepholidine in comparison to established antipsychotics.
Introduction
l-Stepholidine (l-SPD) is a naturally occurring tetrahydroprotoberberine alkaloid isolated from the herb Stephania intermedia. It has garnered significant interest as a potential therapeutic agent for neuropsychiatric disorders, particularly schizophrenia. Its unique pharmacological profile, acting as a dopamine D1 receptor agonist and a dopamine D2 receptor antagonist, distinguishes it from traditional antipsychotic medications. This guide provides a detailed comparison of the efficacy of l-Stepholidine with established dopamine pathway inhibitors, namely the typical antipsychotic haloperidol (a potent D2 antagonist) and the atypical antipsychotic clozapine (which has a broader receptor binding profile). The information presented is based on preclinical and clinical research data.
Dopaminergic Signaling Pathway
The dopaminergic system is crucial for regulating mood, cognition, and motor control. Dopamine exerts its effects by binding to two families of receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). In conditions like schizophrenia, dysregulation of this pathway, particularly hyperactive D2 receptor signaling in subcortical regions and hypoactive D1 signaling in the prefrontal cortex, is thought to contribute to the positive and negative symptoms, respectively. l-Stepholidine's dual action theoretically addresses both aspects of this imbalance.
Cross-Validation of Bioassays for l-Stepholidine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
l-Stepholidine (l-SPD), a tetrahydroprotoberberine alkaloid isolated from the Chinese herb Stephania intermedia, has garnered significant interest as a potential therapeutic agent for neurological and psychiatric disorders. Its unique pharmacological profile as a dopamine D1 receptor agonist and D2 receptor antagonist necessitates robust and reliable bioassays for accurate characterization and cross-validation of its activity. This guide provides a comparative overview of key bioassays, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The activity of l-Stepholidine has been quantified in various bioassays across multiple studies. The following tables summarize key parameters, providing a basis for comparing the performance of different assays in characterizing the interaction of l-SPD with dopamine receptors.
Table 1: Radioligand Binding Affinity of l-Stepholidine at Dopamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Source |
| D1 | [3H]-SCH23390 | 5.1 ± 2.3 | [1] |
| D5 | [3H]-SCH23390 | 5.8 ± 3.1 | [1] |
| D2 | [3H]-methylspiperone | 11.6 ± 4.2 | [1] |
| D3 | [3H]-methylspiperone | 23.4 ± 8.7 | [1] |
| D4 | [3H]-methylspiperone | 1,453 ± 301 | [1] |
Table 2: Functional Activity of l-Stepholidine in Cellular Assays
| Assay Type | Receptor | Parameter | Value (nM) | Source |
| cAMP Accumulation (Antagonist) | D1 | IC50 | 22.3 ± 13 | [1] |
| β-Arrestin Recruitment (Agonist) | D2 | EC50 | < 10 (Partial Agonist) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key bioassays used to assess l-Stepholidine activity.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of l-Stepholidine for dopamine D1 and D2 receptors.
Materials:
-
HEK293 cells stably expressing human dopamine D1 or D2 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligands: [3H]-SCH23390 for D1 receptors, [3H]-methylspiperone for D2 receptors.
-
Non-specific binding control (e.g., Haloperidol).
-
l-Stepholidine stock solution.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of l-Stepholidine.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of l-Stepholidine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To assess the D1 receptor agonist or antagonist activity of l-Stepholidine.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).[3]
-
Forskolin (to stimulate adenylyl cyclase).
-
l-Stepholidine stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[1][3][4]
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Agonist Mode: To test for agonist activity, incubate the cells with varying concentrations of l-Stepholidine in stimulation buffer.
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with varying concentrations of l-Stepholidine before adding a fixed concentration of a known D1 agonist (e.g., dopamine or SKF-81297) and forskolin.[5]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the protein β-arrestin to an activated G-protein coupled receptor, an important step in receptor desensitization and signaling.
Objective: To determine the ability of l-Stepholidine to induce β-arrestin recruitment to the dopamine D2 receptor.
Materials:
-
HTLA cells or other suitable cell line stably expressing the human dopamine D2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-TEV protease).[2]
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
l-Stepholidine stock solution.
-
Detection reagents (e.g., for luciferase or β-galactosidase activity, depending on the assay format).
Procedure:
-
Cell Plating: Plate the cells in a white, clear-bottom 384-well plate.[2]
-
Compound Addition: Add varying concentrations of l-Stepholidine to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes).
-
Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal as a function of l-Stepholidine concentration and determine the EC50 and Emax values to characterize its agonist or antagonist activity.
Mandatory Visualizations
Signaling Pathway of l-Stepholidine at Dopamine Receptors
Caption: l-Stepholidine's dual action on dopamine D1 and D2 receptor signaling pathways.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of l-Stepholidine bioassays.
References
- 1. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Reporter assays for D1 receptor showing DA-activated calcium mobilization and cAMP elevation. [plos.figshare.com]
- 5. biorxiv.org [biorxiv.org]
Independent Research Verifying the Proposed Mechanism of Stephodeline: A Comparative Analysis
Currently, there is a notable absence of independent, peer-reviewed scientific literature verifying the proposed mechanism of action for a compound identified as "Stephodeline." Extensive searches of established scientific databases and public research repositories have not yielded any studies specifically investigating this substance. Consequently, a direct comparison with alternative therapies based on experimental data is not feasible at this time.
For the scientific community, the validation of a new therapeutic agent's mechanism of action relies on a rigorous process of independent research. This process typically involves:
-
In vitro studies: Experiments conducted on isolated cells or molecules to determine the direct biochemical and cellular effects of the compound.
-
In vivo studies: Research conducted in living organisms, such as animal models, to understand the physiological effects, pharmacokinetics, and potential toxicity of the compound.
-
Clinical trials: Carefully designed studies in human subjects to evaluate the safety and efficacy of the therapeutic agent for a specific condition.
Without such published data for "this compound," any claims regarding its mechanism of action remain unverified by the broader scientific community.
The Importance of Verifiable Research in Drug Development
The process of drug discovery and development is a meticulous and evidence-based endeavor. Independent verification of a compound's mechanism is a cornerstone of this process, ensuring that new treatments are both safe and effective. This validation allows researchers and clinicians to:
-
Understand how a drug is expected to work in the body.
-
Predict potential side effects and drug interactions.
-
Identify the patient populations most likely to benefit from the treatment.
-
Develop more effective and targeted therapies in the future.
Comparison with Established Therapeutic Alternatives
In the absence of data on "this compound," a direct comparative analysis with established treatments is impossible. A meaningful comparison would necessitate quantitative data from head-to-head studies or at least comparable preclinical and clinical trial data. Such a comparison would typically evaluate parameters like:
-
Efficacy (e.g., reduction in tumor size, improvement in symptoms).
-
Safety and tolerability (e.g., incidence of adverse events).
-
Pharmacokinetic and pharmacodynamic profiles.
The Role of Signaling Pathways in Therapeutics
Many modern therapies are designed to target specific signaling pathways within cells.[1][2] These pathways are complex networks of proteins that control cellular processes such as growth, differentiation, and death.[2][3] For instance, the Hedgehog signaling pathway is crucial in embryonic development and has been implicated in certain types of cancer.[4][5] Drugs that modulate these pathways, such as Smoothened (SMO) inhibitors in the case of the Hedgehog pathway, have shown clinical activity in diseases like acute myeloid leukemia.[4]
A thorough understanding of which signaling pathway "this compound" purportedly targets would be the first step in its scientific evaluation. This would involve identifying the specific molecular interactions and downstream cellular effects.
Experimental Protocols: A Foundation for Reproducibility
Detailed experimental protocols are fundamental to the scientific method, allowing for the replication and validation of research findings. A typical experimental protocol for investigating a new compound would include:
-
Cell Culture and Reagents: Specifications of the cell lines used, culture conditions, and the source and preparation of all chemical reagents.
-
Western Blotting: To detect and quantify specific proteins and assess the activity of signaling pathways.
-
MTT Assay or similar viability assays: To measure the effect of the compound on cell proliferation and cytotoxicity.
-
Flow Cytometry: To analyze the cell cycle distribution or markers of apoptosis.
-
Animal Models: Detailed description of the animal species and strain, housing conditions, drug administration protocol, and methods for assessing outcomes.
Without any published research on "this compound," no such experimental protocols are available.
Conclusion
While the user's request for a detailed comparison guide is in line with the principles of evidence-based medicine, the current lack of publicly available, independent research on "this compound" makes it impossible to fulfill this request. The scientific and medical communities await the publication of peer-reviewed data to substantiate any claims related to the mechanism of action and therapeutic potential of this compound. Researchers, scientists, and drug development professionals are encouraged to rely on established and verified therapeutic agents until such evidence for "this compound" becomes available.
References
Stepholidine vs. Its Synthetic Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the naturally occurring alkaloid Stepholidine and its synthetic analogs. While extensive research has focused on the neurological effects of Stepholidine, this document consolidates the available, albeit limited, data on its anti-inflammatory and anticancer properties, alongside those of its synthetic derivatives and related compounds.
Executive Summary
Stepholidine, a tetrahydroprotoberberine alkaloid isolated from the Stephania plant, is primarily recognized for its dual activity as a dopamine D1 receptor partial agonist and D2 receptor antagonist. This has positioned it as a compound of interest for neurological disorders such as schizophrenia and Parkinson's disease. Research into its anticancer and anti-inflammatory potential is less mature. This guide synthesizes the current understanding, drawing comparisons with its synthetic analogs and structurally similar compounds to illuminate potential avenues for future research and drug development.
Comparative Biological Activity
The primary biological activity of Stepholidine reported in the literature is its modulation of dopamine receptors. However, emerging research on related alkaloids suggests potential for anti-inflammatory and anticancer effects.
Table 1: Comparison of Anticancer Activity of Stephania Alkaloids and Related Compounds
While direct anticancer activity data for Stepholidine is limited, studies on other alkaloids from the Stephania genus and similar structural classes provide insights into potential efficacy.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Source |
| Oxostephanine | HeLa (Cervical Cancer) | Cytotoxicity | 1.66 | [1] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2.35 | [1] | |
| MDA-MB-468 (Breast Cancer) | Cytotoxicity | 4.35 | [1] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 2.91 | [1] | |
| Thailandine | MDA-MB-468 (Breast Cancer) | Cytotoxicity | 0.78 | [1] |
| HeLa (Cervical Cancer) | Cytotoxicity | 7.11 | [1] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 3.55 | [1] | |
| Stephanine | MDA-MB-468 (Breast Cancer) | Cytotoxicity | 2.55 | [1] |
| HeLa (Cervical Cancer) | Cytotoxicity | >50 | [1] | |
| MCF-7 (Breast Cancer) | Cytotoxicity | 11.22 | [1] |
Note: Data for Stepholidine is not currently available in the reviewed literature. The compounds listed are structurally related alkaloids from the same plant genus.
Table 2: Comparison of Anti-inflammatory Activity of Related Alkaloids
Direct experimental data on the anti-inflammatory activity of Stepholidine is scarce. However, studies on berberine, a structurally related isoquinoline alkaloid, indicate a potential mechanism of action via inhibition of key inflammatory pathways.
| Compound | Assay | Model | Effect | Source |
| Berberine | PGE2 Production Inhibition | TPA-induced oral cancer cells | Dose-dependent reduction | [2] |
| COX-2 Protein Reduction | Oral cancer cells | Time-dependent reduction | [2] | |
| AP-1 Binding Inhibition | Oral cancer cells | Direct inhibition | [2] | |
| Exudate & PGE2 Inhibition | Carrageenan-induced air pouch (in vivo) | Significant inhibition | [2] | |
| NF-κB Activation Inhibition | LPS-stimulated macrophages | Inhibition of IκBα degradation and p65 phosphorylation | [3] | |
| MAPK Activation Inhibition | LPS-stimulated macrophages | Inhibition of p38, ERK, and JNK phosphorylation | [3] |
Signaling Pathways and Mechanisms of Action
Dopamine Receptor Signaling
Stepholidine's best-characterized mechanism of action is its dual regulation of dopamine D1 and D2 receptors. This interaction modulates the adenylyl cyclase pathway. As a D1 partial agonist, it can stimulate cAMP production, while as a D2 antagonist, it blocks the inhibition of cAMP production.
References
- 1. I-stepholidine facilitates inhibition of mPFC DA receptors on subcortical NAc DA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Stephodeline
Chemical and Physical Properties of Stephodeline
While detailed hazard information is limited, some basic properties of this compound have been identified.
| Property | Value |
| Chemical Formula | C21H27NO5 |
| Molecular Weight | 373.4 g/mol |
| Appearance | Solid (form and color may vary) |
| Purity | Typically >98% for research grades |
| Storage | Recommended at 2-8°C, sealed from moisture and light |
Proper Disposal Procedures for this compound
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Hazard Assessment
-
Treat as Hazardous Waste: Due to its biological activity as a dopamine receptor modulator, this compound should be treated as a toxic and biologically active hazardous waste.
-
Consult with EHS: Before beginning any work with this compound, consult with your institution's Environmental Health and Safety (EHS) department to understand their specific requirements for the disposal of uncharacterized or potent research chemicals.
Step 2: Waste Segregation
-
Dedicated Waste Stream: Establish a dedicated waste container for this compound and any materials contaminated with it.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. Incompatible chemicals can react violently or produce toxic gases.
-
Segregate Contaminated Materials: All items that have come into contact with this compound must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats, and safety glasses.
-
Labware: Pipette tips, centrifuge tubes, vials, and any glassware that cannot be effectively decontaminated.
-
Spill Cleanup Materials: Absorbent pads, wipes, and contaminated cleaning solutions.
-
Step 3: Waste Container Selection and Labeling
-
Primary Container:
-
Solid Waste: Use a clearly labeled, sealable, and chemically resistant container (e.g., a screw-cap polyethylene jar) for solid this compound waste and contaminated disposables.
-
Liquid Waste: If this compound is in solution, use a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a screw cap). Ensure the container material is compatible with the solvent used.
-
-
Secondary Containment: Always store the primary waste container within a larger, unbreakable secondary container (e.g., a plastic tub or bin) to contain any potential leaks or spills.
-
Labeling:
-
Clearly label the primary waste container with the words "Hazardous Waste ".
-
Identify the contents as "This compound Waste ".
-
List all components of any solutions, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
Include the name and contact information of the responsible researcher.
-
Step 4: Waste Storage and Disposal
-
Storage Location: Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general lab traffic and sources of ignition or reaction.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Arrange for Pickup: Once the waste container is full or has reached the storage time limit set by your institution (often 90-180 days), contact your EHS department to arrange for a hazardous waste pickup. Do not allow waste to accumulate.
Visualizing this compound's Mechanism and Disposal Workflow
To further aid in understanding the handling of this compound, the following diagrams illustrate its known biological activity and the general workflow for its safe disposal.
Caption: Mechanism of Action of this compound on Dopamine Receptors.
Caption: General Workflow for Safe Disposal of this compound Waste.
Handling "Stephodeline": A Safety Protocol for Novel Chemical Compounds
Given that "Stephodeline" is not a recognized chemical compound, this document provides a comprehensive safety and operational guide for handling novel or uncharacterized substances in a laboratory setting. This protocol is designed to provide essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.
A foundational principle in laboratory safety is the "Hierarchy of Controls," which prioritizes safety measures from most to least effective.[1][2] This framework includes elimination, substitution, engineering controls, administrative controls, and finally, personal protective equipment (PPE).[3][4][5] When dealing with an unknown substance, where elimination and substitution are not options, stringent reliance on engineering controls, administrative procedures, and robust PPE is paramount.
Risk Assessment and Control
Before handling any novel compound, a thorough risk assessment is mandatory.[6][7] This involves evaluating potential hazards, even without complete data. The Safety Data Sheet (SDS) is a primary source of this information for known chemicals.[7][8] In the absence of an SDS for a substance like "this compound," it must be treated as a "Particularly Hazardous Substance" (PHS), which includes select carcinogens, reproductive toxins, and substances with a high degree of acute toxicity.[9]
Table 1: Risk Assessment for Novel Compounds
| Potential Hazard | Risk Level (Assumed) | Control Measures |
| Toxicity (Acute & Chronic) | High | Handle in a certified chemical fume hood; Use appropriate PPE; Minimize quantities. |
| Flammability | Unknown | Assume flammable; Store away from ignition sources; Use in a well-ventilated area. |
| Reactivity | Unknown | Avoid mixing with other chemicals unless part of a planned experiment; Use compatible storage containers. |
| Dermal Exposure | High | Wear appropriate chemical-resistant gloves and a lab coat.[10] |
| Inhalation Exposure | High | Use a chemical fume hood or other ventilated enclosure; Consider respiratory protection. |
| Eye Exposure | High | Wear chemical splash goggles or a face shield.[11][12] |
Personal Protective Equipment (PPE)
PPE is the last line of defense against chemical exposure.[7][13] The selection of PPE depends on the anticipated hazards. For an unknown substance, a high level of protection is required.
Table 2: Recommended PPE for Handling "this compound"
| PPE Category | Specification | Reasoning |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact with a potentially toxic or corrosive substance.[10] |
| Body Protection | Flame-resistant lab coat with long sleeves | To protect skin and clothing from splashes and potential fire hazards.[10] |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes, aerosols, and potential unexpected reactions.[11][12] |
| Respiratory Protection | Use of a certified chemical fume hood is the primary control. A respirator may be required based on risk assessment.[10] | To prevent inhalation of potentially harmful vapors, dusts, or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling a novel compound.
1. Preparation and Pre-Handling:
-
Designate a work area: Clearly mark the area where the substance will be handled.[9]
-
Assemble all necessary equipment and PPE: Ensure everything is readily accessible before starting work.
-
Review emergency procedures: Know the location of safety showers, eyewash stations, and fire extinguishers.[9]
2. Handling the Compound:
-
Work within a certified chemical fume hood: This is the primary engineering control to minimize inhalation exposure.[9]
-
Don all required PPE: Follow the specifications in Table 2.
-
Handle with care: Use appropriate tools (spatulas, pipettes) to avoid direct contact.
-
Keep containers closed when not in use: This minimizes the release of vapors.
3. Post-Handling and Decontamination:
-
Decontaminate the work area: Clean all surfaces with an appropriate solvent.[14]
-
Properly remove and dispose of PPE: Remove gloves and other disposable items in a way that avoids contaminating yourself.
-
Wash hands thoroughly: Use soap and water after completing the work.[15]
References
- 1. Hierarchy of Hazard Controls: The 5 Safety Controls [osha.com]
- 2. nes-ehs.com [nes-ehs.com]
- 3. naspweb.com [naspweb.com]
- 4. Hierarchy of Controls [cdc.gov]
- 5. What Is the NIOSH Hierarchy of Controls, and How Can It Reduce Manufacturing Injuries? — MSC Industrial Supply [mscdirect.com]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 8. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. hazmatschool.com [hazmatschool.com]
- 12. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 13. youthfilter.com [youthfilter.com]
- 14. hsc.unm.edu [hsc.unm.edu]
- 15. mass.gov [mass.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
